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Cryptofolione

Cat. No.: B1630950
M. Wt: 314.4 g/mol
InChI Key: JSKFCRSAYKODTM-RKYSLMRCSA-N
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Description

Cryptofolione has been reported in Carya alba, Cryptocarya latifolia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B1630950 Cryptofolione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18+/m1/s1

InChI Key

JSKFCRSAYKODTM-RKYSLMRCSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C[C@H](C[C@@H](/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O

Origin of Product

United States

Foundational & Exploratory

Cryptofolione: A Comprehensive Technical Guide on its Origins, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a naturally occurring δ-lactone, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. This technical guide provides an in-depth overview of the origin, physicochemical properties, and known biological effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action as a G2 checkpoint inhibitor. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Origin and Natural Source

This compound is a secondary metabolite belonging to the class of 6-substituted 5,6-dihydro-α-pyrones. It is primarily isolated from various species of the plant genus Cryptocarya, which belongs to the Lauraceae family.

Natural Sources of this compound:

Plant SpeciesPart of PlantGeographical Origin
Cryptocarya myrtifoliaBranch and stem barkSouth Africa
Cryptocarya moschataBranch and stem barkBrazil
Cryptocarya latifoliaBarkNot Specified
Cryptocarya albaFruitsNot Specified
Cryptocarya strictifoliaNot SpecifiedNot Specified

The biosynthesis of this compound proceeds through a mixed acetate-shikimate pathway, a common route for the formation of such polyketide-derived natural products in plants.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis and confirmed by total synthesis. The absolute configuration has been determined to be [6R,10S,12R].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.38 g/mol
Appearance Not Specified-
Specific Rotation [α]D²³ +57° (c 0.52, CH₂Cl₂)
CAS Number 369498-91-9

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Carbon No.Chemical Shift (δ) ppm (Natural)Chemical Shift (δ) ppm (Synthetic, 1R)Chemical Shift (δ) ppm (Synthetic, 1S)
2164.1164.2164.2
3121.7121.7121.7
4145.2145.2145.2
530.730.730.7
678.478.578.5
7129.5129.6129.6
8132.8132.91

The Putative Biosynthetic Pathway of Cryptofolione in Cryptocarya alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a δ-lactone-containing natural product isolated from the fruits of the Chilean tree Cryptocarya alba, has demonstrated notable biological activities, including trypanocidal effects[1][2][3]. Despite its therapeutic potential, the biosynthetic origin of this compound remains experimentally unelucidated. This technical guide synthesizes the current understanding of its formation, centered on a computationally proposed pathway involving a chimeric Type I polyketide synthase (PKS). This document provides a detailed overview of the putative biosynthetic steps, the precursor pathways, and hypothetical experimental protocols for pathway validation. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized to facilitate comprehension.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cryptocarya alba is hypothesized to be a polyketide pathway. Computational modeling using the BioPKS Pipeline suggests a pathway initiated by a cinnamoyl-CoA starter unit and extended by sequential additions of malonyl-CoA, catalyzed by a chimeric Type I polyketide synthase. The process culminates in an intramolecular cyclization to form the characteristic δ-lactone ring of this compound.

Precursor Biosynthesis

The biosynthesis of this compound is dependent on the availability of two key precursors: cinnamoyl-CoA and malonyl-CoA.

  • Cinnamoyl-CoA: This starter unit is derived from the phenylpropanoid pathway. The enzyme cinnamoyl-CoA reductase (CCR) is a key enzyme in monolignol biosynthesis and is responsible for the conversion of cinnamoyl-CoA esters to their corresponding cinnamaldehydes[4][5]. The biosynthesis of cinnamoyl-CoA itself begins with the amino acid phenylalanine.

  • Malonyl-CoA: As the primary extender unit in polyketide synthesis, malonyl-CoA is a crucial building block. In plants, the predominant route for malonyl-CoA synthesis is the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC)[6]. It is a vital component for the biosynthesis of a wide array of secondary metabolites, including fatty acids, flavonoids, and polyketides[7][8].

Proposed Polyketide Synthesis and Cyclization

The core of the this compound molecule is proposed to be assembled by a Type I Polyketide Synthase (PKS). This multifunctional enzyme would catalyze the iterative condensation of malonyl-CoA extender units onto the cinnamoyl-CoA starter unit. Each cycle of extension involves a series of reactions including ketosynthesis, and potentially ketoreduction, dehydration, and enoylreduction, to produce the final polyketide chain. The final step is believed to be an intramolecular cyclization reaction, which results in the formation of the δ-lactone ring, releasing the this compound molecule from the PKS enzyme complex.

Quantitative Data

Direct quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics and precursor concentrations in Cryptocarya alba, are not available in the current literature. However, some studies have quantified other secondary metabolites in this plant, providing a broader context of its metabolic activity.

Compound ClassCompoundConcentration RangeTissueReference
Phenols Total Phenols9.83-29.85 mg GAE/gLeaves
Total Phenols0.68-1.61 mg GAE/gYoung Branches
Tannins Condensed Tannins7.06-32.00 mg CE/gLeaves
Condensed Tannins1.23-2.53 mg CE/gYoung Branches
Alkaloids VariousGenerally low concentrationsRoots, Aerial Parts[9]
Bioactivity This compound250 µg/mL (trypanocidal activity)Isolated from fruits[1][2][3]

Hypothetical Experimental Protocols for Pathway Validation

The following protocols are proposed as a framework for the experimental validation of the putative this compound biosynthetic pathway.

Identification and Cloning of Putative PKS Genes
  • RNA Extraction and cDNA Synthesis: Total RNA will be extracted from the fruit tissues of Cryptocarya alba, where this compound is known to accumulate[1][2][3]. The RNA will be reverse-transcribed to generate a cDNA library.

  • Degenerate PCR: Degenerate primers will be designed based on conserved domains of known plant Type I PKS genes. These primers will be used to amplify PKS gene fragments from the C. alba cDNA library.

  • RACE-PCR: The full-length sequences of the identified PKS gene fragments will be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.

  • Gene Cloning: The full-length PKS genes will be cloned into an appropriate expression vector.

Heterologous Expression and Enzyme Characterization
  • Heterologous Host Selection: The cloned PKS genes will be expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

  • Protein Expression and Purification: The heterologous host will be cultured to induce the expression of the PKS protein. The protein will then be purified using affinity chromatography.

  • In Vitro Enzyme Assays: The purified PKS enzyme will be incubated with the proposed substrates, cinnamoyl-CoA and malonyl-CoA, along with necessary cofactors.

  • Product Analysis: The reaction products will be analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the synthesis of this compound.

Gene Silencing in Cryptocarya alba
  • Construct Design: An RNA interference (RNAi) construct will be designed to specifically silence the expression of the candidate PKS gene in C. alba.

  • Plant Transformation: The RNAi construct will be introduced into C. alba tissues using Agrobacterium tumefaciens-mediated transformation.

  • Metabolite Analysis: The levels of this compound in the transgenic plants will be compared to wild-type plants to confirm the role of the PKS gene in its biosynthesis.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA (Extender Unit) AcetylCoA->MalonylCoA ACC CinnamoylCoA Cinnamoyl-CoA (Starter Unit) CinnamicAcid->CinnamoylCoA Multiple Steps PolyketideChain Polyketide Chain CinnamoylCoA->PolyketideChain PKS MalonylCoA->PolyketideChain PKS PAL Phenylalanine Ammonia-Lyase C4H Cinnamate-4-Hydroxylase 4CL 4-Coumarate-CoA Ligase ACC Acetyl-CoA Carboxylase PKS Type I Polyketide Synthase (PKS) This compound This compound PolyketideChain->this compound Intramolecular Cyclization

Caption: Proposed biosynthetic pathway of this compound from precursors.

Hypothetical Experimental Workflow for Pathway Validation

Experimental Workflow Hypothetical Experimental Workflow for Pathway Validation cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 In Vivo Validation RNA_Extraction RNA Extraction (C. alba fruits) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Degenerate_PCR Degenerate PCR cDNA_Synthesis->Degenerate_PCR RACE_PCR RACE-PCR Degenerate_PCR->RACE_PCR Gene_Cloning Gene Cloning RACE_PCR->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression RNAi_Construct RNAi Construct Design Gene_Cloning->RNAi_Construct Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification In_Vitro_Assay In Vitro Assay Protein_Purification->In_Vitro_Assay Product_Analysis Product Analysis (HPLC, LC-MS) In_Vitro_Assay->Product_Analysis Plant_Transformation Plant Transformation RNAi_Construct->Plant_Transformation Metabolite_Analysis Metabolite Analysis Plant_Transformation->Metabolite_Analysis

Caption: A hypothetical workflow for the validation of the this compound biosynthetic pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone belonging to the styryllactone class of compounds. First isolated from plants of the Cryptocarya genus, such as Cryptocarya alba and Cryptocarya latifolia, and also found in Cinnamomum tiliaceum, this phenolic compound has garnered interest within the scientific community for its potential biological activities.[1][2][3] Preliminary studies have indicated its efficacy against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action and effects on cellular signaling pathways based on current research and data from structurally related compounds.

Physical and Chemical Properties

General and Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₉H₂₂O₄[4]
Molecular Weight 314.38 g/mol [4]
CAS Number 160098-78-2[1]
Appearance Not explicitly reported, likely a solid at room temperature.
XLogP3-AA 2.7[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Topological Polar Surface Area 66.8 Ų[4]
Rotatable Bond Count 7[4]
Solubility

Experimental quantitative solubility data for this compound is limited. However, it is reported to have low water solubility (e.g., < 1 mg/mL).[1] For experimental purposes, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) and then further diluted in aqueous media or prepared as a suspension.[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.20-7.40mPhenyl protons
6.89ddd15.0, 9.0, 6.0H-3
6.62d16.0H-8'
6.20dd16.0, 1.5H-7'
6.03dd10.0, 3.0H-2
4.80mH-6
4.25mH-4'
3.85mH-6'
2.45mH-4a
2.30mH-4b
1.70mH-5'a
1.60mH-5'b

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
164.2C-1
145.8C-3
136.7C-1'
131.5C-8'
129.8C-7'
128.6Phenyl C-3', C-5'
127.8Phenyl C-4'
126.6Phenyl C-2', C-6'
121.3C-2
77.5C-6
71.0C-6'
68.9C-4'
42.5C-5'
30.1C-4
29.7C-5

High-resolution mass spectrometry is a key tool for confirming the molecular formula of this compound.

Ionm/z
[M+H]⁺315.1596
[M+Na]⁺337.1416

Further fragmentation analysis would be required to detail the full mass spectrum.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H (hydroxyl groups)
~3050C-H (aromatic)
~2950-2850C-H (aliphatic)
~1720 (strong)C=O (δ-lactone)
~1650C=C (alkene)
~1600, 1490, 1450C=C (aromatic ring)
~1250C-O (lactone)
~1050C-O (alcohol)

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Cryptocarya alba

This protocol is a generalized procedure based on methods for isolating natural products from plant materials.

  • Extraction:

    • Air-dried and powdered fruits of Cryptocarya alba are exhaustively extracted with methanol (MeOH) at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

    • The CH₂Cl₂ fraction, typically containing compounds of intermediate polarity like this compound, is collected.

  • Chromatographic Separation:

    • The CH₂Cl₂ fraction is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane to 100% EtOAc).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 7:3) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).

    • Fractions containing the compound of interest are pooled.

  • Purification:

    • The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient to yield pure this compound.

Trypanocidal Activity Assay against Trypanosoma cruzi

This protocol outlines a method to assess the in vitro activity of this compound against the trypomastigote form of T. cruzi.

  • Parasite Culture:

    • T. cruzi trypomastigotes are obtained from the supernatant of previously infected L6 myoblasts.

  • Assay Preparation:

    • This compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Serial dilutions of the stock solution are made in the appropriate culture medium to achieve the desired final concentrations.

  • Incubation:

    • In a 96-well microplate, 1 x 10⁵ trypomastigotes per well are incubated with varying concentrations of this compound.

    • Control wells containing parasites with DMSO (vehicle control) and a reference drug (e.g., nifurtimox or benznidazole) are included.

    • The plate is incubated at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Quantification of Parasite Viability:

    • After incubation, the number of motile trypomastigotes in each well is counted using a hemocytometer under a light microscope.

    • Alternatively, a colorimetric assay using a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be employed.

  • Data Analysis:

    • The percentage of parasite lysis or inhibition is calculated relative to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in Mammalian Cells

This protocol describes a standard MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., macrophages or a cancer cell line).

  • Cell Culture:

    • The chosen mammalian cell line is cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation:

    • Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

    • Serial dilutions of this compound are prepared from a DMSO stock solution.

  • Treatment:

    • The culture medium is replaced with fresh medium containing the different concentrations of this compound.

    • Control wells with vehicle (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.

    • The plate is incubated for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The CC₅₀ (half-maximal cytotoxic concentration) value is determined from the dose-response curve.

Potential Signaling Pathways and Mechanism of Action

Direct studies on the specific signaling pathways modulated by this compound are currently lacking. However, based on its structural similarity to other styryllactones and the known activities of other compounds from the Cryptocarya genus, plausible mechanisms of action can be hypothesized.

Inhibition of the NF-κB Signaling Pathway

Goniothalamin, a structurally related styryllactone, has been shown to inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) induced by TNF-α.[5] NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It is plausible that this compound may share this inhibitory activity.

NF_kB_Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Complex Inhibits? This compound->NF-κB (p50/p65) Inhibits DNA binding?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of Akt and c-Src Signaling Pathways

Cryptocaryone, another bioactive compound isolated from Cryptocarya, has been demonstrated to induce apoptosis in cancer cells by inhibiting the Akt and c-Src signaling pathways.[6] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, while c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and motility. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Given that this compound also exhibits cytotoxic effects, it may act through similar mechanisms.

Akt_cSrc_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K c-Src c-Src Receptor Tyrosine Kinase->c-Src Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors c-Src->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Apoptosis Cell Survival & Proliferation->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits? This compound->c-Src Inhibits?

Caption: Potential inhibition of Akt and c-Src signaling by this compound.

Experimental Workflow for Investigating Signaling Pathways

To validate these hypotheses, a structured experimental workflow would be necessary.

Signaling_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treat with this compound Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-Akt, p-NF-κB, etc.) Treatment->Western_Blot Reporter_Assay Luciferase Reporter Assay (NF-κB activity) Treatment->Reporter_Assay Quantification Quantify Protein Levels & Reporter Activity Western_Blot->Quantification Reporter_Assay->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Elucidate Pathway Involvement Statistical_Analysis->Conclusion

Caption: Workflow for elucidating this compound's effect on signaling pathways.

Conclusion

This compound presents as a promising natural product with demonstrated biological activities, particularly against parasitic protozoa. While its physical and chemical properties are partially characterized, further experimental investigation is required to establish a complete profile, including its melting point, boiling point, and quantitative solubility. The primary challenge and opportunity for future research lie in the elucidation of its precise mechanism of action and its effects on cellular signaling pathways. The hypotheses presented in this guide, based on structurally and taxonomically related compounds, offer a rational starting point for such investigations. A deeper understanding of how this compound interacts with cellular targets will be crucial for its potential development as a therapeutic agent.

References

Cryptofolione: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Cryptofolione, a naturally occurring phenolic compound, has garnered interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a phenolic compound isolated from the fruit of Cinnamomum tiliaceum and the fruits of Cryptocarya alba. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.38 g/mol
CAS Number 160098-78-2
Physical Description Oil
Chemical Name (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one

Biological Activity

This compound has demonstrated notable biological activity, particularly against parasitic protozoa.

Antiparasitic Activity

Studies have shown that this compound is active against Trypanosoma cruzi, the parasite responsible for Chagas disease. At a concentration of 250 µg/mL, it reduced the number of Trypanosoma cruzi trypomastigotes by 77%. It has also displayed a mild inhibitory effect on the promastigote form of Leishmania spp.

Cytotoxicity

This compound has been observed to exhibit moderate cytotoxicity in macrophages and T. cruzi amastigotes. The similar levels of cytotoxic and trypanocidal effects suggest that the compound has low selectivity in the tested models.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.

Protocol: Activity against Trypanosoma cruzi Trypomastigotes
  • Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium, such as Liver Infusion Tryptose (LIT) medium, supplemented with fetal bovine serum.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired final concentrations in the culture medium.

  • Assay: The trypomastigotes are incubated with various concentrations of this compound in 96-well plates at 37°C in a 5% CO₂ atmosphere.

  • Quantification: After a set incubation period (e.g., 24 or 48 hours), the viability of the trypomastigotes is assessed. This can be done by direct counting using a hemocytometer and trypan blue exclusion, or by using a colorimetric assay such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The percentage of parasite inhibition is calculated relative to a solvent control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Protocol: Cytotoxicity Assay in Macrophages

A general protocol for assessing the cytotoxicity of a compound in a macrophage cell line (e.g., J774 or RAW 264.7) is as follows:

  • Cell Culture: Macrophages are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A solvent control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT assay, which measures the activity of mitochondrial dehydrogenases, or the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the CC₅₀ (half-maximal cytotoxic concentration) is determined.

Synthesis

The total synthesis of (-)-Cryptofolione has been accomplished. Key features of one reported synthetic route include a lipase-mediated resolution of a β-hydroxy ketone intermediate, a DBU mediated isomerization of a γ,δ-unsaturated aldehyde to an α,β-unsaturated aldehyde, Brown allylation, and a ring-closing metathesis (RCM) reaction.

Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. Further research is required to understand its mechanism of action. A potential experimental workflow to investigate these pathways is outlined below.

experimental_workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies cluster_validation Target Validation Target_Identification Target Identification (e.g., Affinity Chromatography) Pathway_Analysis Pathway Analysis (e.g., Western Blot, RNA-seq) Target_Identification->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Pathway_Analysis->Enzyme_Inhibition Cell_Based_Assays Cell-Based Reporter Assays Pathway_Analysis->Cell_Based_Assays Gene_Knockdown Gene Knockdown/Knockout (e.g., siRNA, CRISPR) Pathway_Analysis->Gene_Knockdown Microscopy High-Content Imaging Cell_Based_Assays->Microscopy Overexpression Target Overexpression Gene_Knockdown->Overexpression This compound This compound This compound->Target_Identification

Spectroscopic Data of Cryptofolione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cryptofolione, a naturally occurring 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from published literature, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.45m
32.55m
45.95d9.8
56.85dt9.8, 4.0
64.80m
75.80dd15.5, 6.0
85.65dd15.5, 6.5
92.30m
103.80m
112.50m
124.20m
136.25dd16.0, 6.0
146.60d16.0
15-19 (Ph)7.20-7.40m

Data extracted from analysis of the ¹H NMR spectrum published by Matsuoka et al. (2005).

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
1163.5
230.5
3121.5
4145.0
578.5
6129.0
7131.0
840.0
968.0
1042.0
1172.0
12132.0
13130.0
14137.0
15 (ipso)128.5
16, 20 (ortho)126.5
17, 19 (meta)128.5
18 (para)127.5

Data sourced from Matsuoka et al. (2005), which references the original data from Drewes et al.[1]

Table 3: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₉H₂₂O₄
Molecular Weight314.38 g/mol
Exact Mass314.1518 Da
Predicted M+H⁺315.1591 Da

Data obtained from PubChem CID 5468868.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Analysis: The high-resolution mass spectrum is used to determine the exact mass and confirm the elemental composition of this compound. The fragmentation pattern from the MS/MS spectrum provides valuable information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

experimental_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Cryptocarya sp.) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry (HRMS, MS/MS) chromatography->ms structure Structure of This compound nmr->structure ir->structure ms->structure

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

References

Cryptofolione: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone isolated from the fruits of Cryptocarya alba.[1] Its chemical structure and biological activities have garnered interest within the scientific community, particularly for its potential antiparasitic properties. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its effects against various pathogens and its cytotoxic profile. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.

Biological Activities

The primary biological activities reported for this compound are its antiparasitic and cytotoxic effects. The available data, primarily from a key study by Schmeda-Hirschmann et al. (2001), indicates activity against Trypanosoma cruzi and Leishmania species.[1]

Antiparasitic Activity

This compound has demonstrated activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In in vitro assays, this compound was shown to reduce the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL.[1][2][3] The compound also exhibited a moderate effect against the intracellular amastigote form of the parasite.[1][2]

Furthermore, this compound displayed a mild inhibitory effect on the promastigote form of Leishmania species, the parasites responsible for leishmaniasis.[1][2]

Cytotoxicity

The cytotoxic profile of this compound has also been evaluated. The compound showed moderate cytotoxicity against mammalian macrophages.[1][2] A notable observation from the available research is the compound's lack of selectivity, as its cytotoxic and trypanocidal effects were found to be similar.[1]

Quantitative Data

A critical aspect of drug development is the quantitative assessment of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Despite the reported biological activities, specific IC50 values for this compound against Trypanosoma cruzi, Leishmania spp., and mammalian cells are not available in the reviewed scientific literature. The primary study only reports a percentage of parasite reduction at a single concentration.

Table 1: Summary of Reported Biological Activities of this compound

Target Organism/Cell LineActivity TypeConcentrationObserved EffectIC50 ValueSource
Trypanosoma cruzi (trypomastigotes)Antiparasitic250 µg/mL77% reduction in parasite numberNot Reported[1][2][3]
Trypanosoma cruzi (amastigotes)AntiparasiticNot SpecifiedModerate activityNot Reported[1][2]
Leishmania spp. (promastigotes)AntiparasiticNot SpecifiedMild inhibitory effectNot Reported[1][2]
MacrophagesCytotoxicNot SpecifiedModerate cytotoxicityNot Reported[1][2]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action underlying its antiparasitic and cytotoxic effects remains to be elucidated.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature, based on standard and established laboratory practices.

Antiparasitic Assays

1. Anti-trypanosomal Assay (Trypanosoma cruzi trypomastigotes)

  • Parasite Culture: Bloodstream trypomastigotes of T. cruzi are obtained from infected mice and maintained in an appropriate culture medium, such as LIT (Liver Infusion Tryptose) medium, supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Assay Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium.

    • In a 96-well microplate, 1 x 10^5 trypomastigotes per well are incubated with varying concentrations of this compound.

    • A positive control (e.g., benznidazole) and a negative control (solvent vehicle) are included.

    • The plate is incubated at 28°C for 24-48 hours.

    • After incubation, the number of motile parasites is counted using a hemocytometer under a microscope. Alternatively, a resazurin-based assay can be used to assess parasite viability.

    • The percentage of parasite reduction is calculated relative to the negative control.

2. Anti-leishmanial Assay (Leishmania spp. promastigotes)

  • Parasite Culture: Promastigotes of a Leishmania species (e.g., L. amazonensis) are cultured in a suitable medium like Schneider's Drosophila Medium supplemented with 10% FBS at 26°C.

  • Assay Procedure:

    • This compound is dissolved and serially diluted as described above.

    • In a 96-well plate, 1 x 10^6 promastigotes per well are exposed to different concentrations of the compound.

    • Positive (e.g., amphotericin B) and negative controls are included.

    • The plate is incubated at 26°C for 48-72 hours.

    • Parasite viability is determined by direct counting with a hemocytometer or by using a colorimetric method such as the MTT assay.

    • The inhibitory effect is calculated as a percentage of the control.

Cytotoxicity Assay

1. Macrophage Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A macrophage cell line (e.g., J774A.1) is maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Macrophages are seeded in a 96-well plate at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

    • A positive control (e.g., doxorubicin) and a negative control (solvent vehicle) are included.

    • The plate is incubated for 24-48 hours.

    • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the negative control.

Mandatory Visualizations

As there is no information on the specific signaling pathways affected by this compound, a diagram illustrating a generalized experimental workflow for screening its biological activities is provided below.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound_Prep This compound Stock Solution Preparation Antiparasitic_Assay Antiparasitic Activity Assay Compound_Prep->Antiparasitic_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Prep->Cytotoxicity_Assay Parasite_Culture Parasite Culture (T. cruzi, Leishmania) Parasite_Culture->Antiparasitic_Assay Cell_Culture Macrophage Cell Culture Cell_Culture->Cytotoxicity_Assay Data_Collection Data Collection (Microscopy, Absorbance) Antiparasitic_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection Data_Analysis Calculation of % Inhibition and Viability Data_Collection->Data_Analysis

Caption: Generalized workflow for evaluating the biological activities of this compound.

Conclusion

This compound exhibits notable antiparasitic activity against Trypanosoma cruzi and Leishmania spp., alongside moderate cytotoxicity towards mammalian macrophages. However, the lack of quantitative IC50 values and the absence of data on its mechanism of action and effects on cellular signaling pathways highlight significant gaps in the current understanding of this natural product. Further research is warranted to quantify its potency, determine its selectivity, and elucidate the molecular mechanisms underlying its biological effects. Such studies are crucial for assessing the true therapeutic potential of this compound and its derivatives in drug development programs.

References

An In-Depth Technical Guide to Cryptofolione and Its Naturally Isolated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a member of the 6-substituted 5,6-dihydro-α-pyrone class of natural products, and its derivatives have been isolated from various species of the Cryptocarya genus. These compounds have garnered scientific interest due to their diverse biological activities, most notably their potential as anti-parasitic agents. This technical guide provides a comprehensive overview of the isolation, structure, and biological evaluation of this compound and its known naturally occurring derivatives. Detailed experimental methodologies for isolation and key biological assays are provided, along with a compilation of all available quantitative data. Furthermore, this guide explores the known and potential mechanisms of action and visualizes key experimental workflows and signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound and its Derivatives

This compound is a styryl-lactone first isolated from the fruits of Cryptocarya alba[1][2]. Its structure features a 5,6-dihydro-α-pyrone ring connected to a substituted styryl side chain. The absolute configuration of this compound has been determined as [6R,10S,12R] through total synthesis. A number of structurally related α-pyrones have since been isolated from various Cryptocarya species, including C. yunnanensis, C. rigidifolia, C. moschata, and C. densiflora. These derivatives exhibit variations in the side chain, including differences in hydroxylation, methoxylation, and saturation.

Naturally Isolated this compound Derivatives

A growing family of this compound-related α-pyrones has been identified from different Cryptocarya species. These compounds share the core 6-substituted 5,6-dihydro-α-pyrone scaffold but differ in their side-chain functionalities. A summary of these compounds and their natural sources is presented in Table 1.

Compound NameNatural Source(s)Reference(s)
This compound Cryptocarya alba, Cryptocarya myrtifolia, Cryptocarya moschata[1][2]
6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-oneCryptocarya alba[1][2]
Cryptoyunnanes A-E Cryptocarya yunnanensis
Cryptorigidifoliols A-K Cryptocarya rigidifolia
Cryptomoscatones D2, E1, E2, E3, F1 Cryptocarya moschata
Cryptopyranmoscatones A1, A2, A3, B1, B2, B4 Cryptocarya moschata
Crydensiones A-D Cryptocarya densiflora

Biological Activities

The primary reported biological activity of this compound is its action against protozoan parasites. However, related compounds from Cryptocarya have shown a broader spectrum of activities, including cytotoxic and anti-inflammatory effects.

Anti-parasitic Activity

This compound has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. In an initial screening, this compound reduced the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL[1][2]. It also showed a mild inhibitory effect on the promastigote form of Leishmania spp.[1][2]. Notably, the dihydro-derivative of this compound was found to be inactive, suggesting the importance of the double bond in the side chain for its anti-trypanosomal activity.

Cytotoxic Activity

This compound has been reported to exhibit moderate cytotoxicity against both murine macrophages and the amastigote form of T. cruzi[1][2]. The similar levels of cytotoxicity and anti-trypanosomal activity indicate a low selectivity index for this compound in the initial assays[1][2]. Several other α-pyrone derivatives from Cryptocarya species have been evaluated for their cytotoxic effects against a range of human cancer cell lines, with some compounds showing significant activity. Quantitative cytotoxicity data for various this compound derivatives are summarized in Table 2.

CompoundCell Line(s)IC50 (µM)Reference(s)
Cryptoyunnane A HCT-116, MDA-MB-231, PC-31.26 - 8.32
Cryptoyunnane B HCT-116, MDA-MB-231, PC-31.26 - 8.32
Cryptoyunnane D A549, HCT-116, MDA-MB-231, PC-3, HeLa2.25 - 8.97
Known analogue (related to Cryptoyunnanes) A549, HCT-116, MDA-MB-231, PC-3, HeLa2.25 - 8.97
Cryptoyunnane (related compound) HCT-116, MDA-MB-231, PC-31.26 - 8.32
Other Potential Biological Activities

While direct evidence for anti-inflammatory or neuroprotective effects of this compound is currently lacking, other secondary metabolites isolated from Cryptocarya species have demonstrated such activities. For instance, flavonoids from Cryptocarya chingii have been shown to inhibit TNFα-induced NF-κB activation and LPS-induced IL-1β expression. This suggests that α-pyrones like this compound could be interesting candidates for screening in these therapeutic areas.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for the key biological assays used to evaluate its activity.

Isolation of this compound from Cryptocarya alba

The following is a generalized protocol based on reported methods for the isolation of α-pyrones from Cryptocarya species.

Isolation_Workflow Start Dried and Powdered Fruits of Cryptocarya alba Extraction Maceration with Dichloromethane-Methanol (1:1) Start->Extraction Filtration Filtration and Concentration (in vacuo) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Elution Gradient Elution (Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOH) Column_Chromatography->Elution Fractions Collection of Fractions Elution->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) Pooling->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound.

  • Extraction: The dried and powdered fruits of Cryptocarya alba are macerated with a solvent system such as dichloromethane-methanol (1:1) at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel.

  • Elution: A solvent gradient is used for elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

  • Analysis and Pooling: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar profiles are pooled together.

  • Purification: The pooled fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound and its derivatives.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

In Vitro Anti-Trypanosomal Activity Assay

The following protocol outlines a typical assay to evaluate the activity of compounds against Trypanosoma cruzi.

Anti_Trypanosomal_Assay Start Culture of Trypanosoma cruzi (e.g., trypomastigotes) Plate_Setup Add Parasite Suspension to 96-well Microplate Start->Plate_Setup Compound_Prep Prepare Serial Dilutions of This compound in DMSO/Medium Treatment Add Compound Dilutions to Wells Compound_Prep->Treatment Plate_Setup->Treatment Incubation Incubate at 37°C for 24-48h Treatment->Incubation Viability_Assessment Assess Parasite Viability Incubation->Viability_Assessment Microscopy Microscopic Counting (Neubauer Chamber) Viability_Assessment->Microscopy MTT_Assay MTT or Resazurin-based Assay Viability_Assessment->MTT_Assay Data_Analysis Calculate % Inhibition and IC50 Microscopy->Data_Analysis MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anti-trypanosomal activity assay.

  • Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium (e.g., LIT medium) supplemented with fetal bovine serum.

  • Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium.

  • Assay Setup: The parasite suspension is added to the wells of a 96-well microplate.

  • Treatment: The serially diluted compounds are added to the wells containing the parasites. Appropriate controls (no drug, reference drug like benznidazole) are included.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Parasite viability is determined by microscopic counting using a Neubauer chamber or by using a colorimetric assay such as the MTT or resazurin reduction assay.

  • Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of natural products.

MTT_Assay_Workflow Start Culture Mammalian Cells (e.g., Murine Macrophages) Seeding Seed Cells in a 96-well Plate Start->Seeding Incubation1 Incubate for 24h to Allow Adhesion Seeding->Incubation1 Treatment Add Compound Dilutions to Cells Incubation1->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Solution to Each Well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Add Solubilization Solution (e.g., DMSO, SDS-HCl) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture: Mammalian cells (e.g., murine macrophages) are cultured in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: The cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (IC₅₀) is determined from the dose-response curve.

Mechanism of Action

The precise mechanism of action of this compound and its derivatives against Trypanosoma cruzi and Leishmania spp. has not yet been fully elucidated. However, based on the activities of other styrylpyrones and anti-protozoan compounds, several potential mechanisms can be proposed.

Styrylpyrones have been shown to modulate key signaling pathways involved in inflammation and cellular stress. For example, some styrylpyrones can inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. In the context of parasitic infections, dysregulation of host cell signaling is a common strategy for parasite survival. It is plausible that this compound could interfere with host-parasite interactions by modulating such pathways.

Another potential mechanism relates to the induction of oxidative stress within the parasite. Many anti-protozoan drugs exert their effects by generating reactive oxygen species (ROS) that damage parasitic macromolecules. The α,β-unsaturated lactone moiety present in this compound is a Michael acceptor and could potentially react with nucleophilic residues in parasite enzymes or other proteins, leading to their inactivation and subsequent cell death.

Proposed_Mechanism cluster_parasite Trypanosoma cruzi cluster_host Host Cell This compound This compound Parasite_Membrane Parasite Membrane This compound->Parasite_Membrane Membrane Disruption? Mitochondrion Mitochondrion This compound->Mitochondrion Mitochondrial Dysfunction? Parasite_Enzymes Essential Parasite Enzymes (e.g., Cysteine Proteases) This compound->Parasite_Enzymes Enzyme Inhibition (Michael Addition?) NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibition? ROS_Production Increased ROS Production Mitochondrion->ROS_Production Apoptosis Apoptosis-like Cell Death Parasite_Enzymes->Apoptosis ROS_Production->Apoptosis Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response

References

Cryptofolione: A Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone isolated from the fruits and bark of plants belonging to the Cryptocarya genus.[1][2][3] Structurally, it belongs to the α,β-unsaturated δ-lactone class of compounds, which are known to exhibit a range of biological activities. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its known biological effects, proposing potential mechanisms of action, and detailing relevant experimental methodologies. While research on this compound is not extensive, this document collates the available data to support further investigation and drug development efforts.

Biological Activities

The primary reported biological activities of this compound are its trypanocidal effects and moderate cytotoxicity. There are also indications of its role as a cell cycle inhibitor, specifically targeting the G2 checkpoint.

Antiparasitic and Cytotoxic Effects

This compound has demonstrated notable activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] In vitro studies have shown that this compound can significantly reduce the number of trypomastigotes.[1][2][3] Alongside its antiparasitic properties, this compound also exhibits moderate cytotoxicity against mammalian cells, including macrophages, and the amastigote form of T. cruzi.[1][2][3] Furthermore, a mild inhibitory effect on the promastigote form of Leishmania spp. has been observed.[1][2]

Activity Organism/Cell Line Concentration Effect Reference
TrypanocidalTrypanosoma cruzi trypomastigotes250 µg/mL77% reduction in parasite number[1][2][3]
CytotoxicityMacrophages25 µg/mLReduction in cell viability[3]
CytotoxicityTrypanosoma cruzi amastigotesNot specifiedModerate[1][2][3]
LeishmanicidalLeishmania spp. promastigotesNot specifiedMild inhibition[1][2]
Cell Cycle Inhibition

There is evidence to suggest that this compound acts as a G2 checkpoint inhibitor.[4] The G2/M checkpoint is a critical regulatory point in the cell cycle that prevents cells with damaged DNA from entering mitosis.[5][6] Inhibition of this checkpoint can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint, making G2 checkpoint inhibitors a promising area for cancer therapy.[6][7] While the specific mechanisms of this compound's effect on the cell cycle are yet to be fully elucidated, the general pathway of G2/M checkpoint regulation provides a framework for its potential mode of action.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing trypanocidal activity and G2 checkpoint inhibition, the following protocols can be adapted.

Trypanocidal Activity Assay

This protocol is a representative method for evaluating the in vitro activity of compounds against Trypanosoma cruzi.

Objective: To determine the effective concentration of this compound required to inhibit the growth of T. cruzi trypomastigotes.

Materials:

  • Trypanosoma cruzi trypomastigotes

  • Liver Infusion Tryptose (LIT) medium

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Incubator (28°C)

  • Microplate reader

Procedure:

  • Culture T. cruzi trypomastigotes in LIT medium supplemented with 10% FBS at 28°C.

  • Prepare serial dilutions of the this compound stock solution in LIT medium.

  • Seed the 96-well plates with a suspension of trypomastigotes at a density of 1 x 10^6 parasites/mL.

  • Add the different concentrations of this compound to the wells. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

  • Incubate the plates at 28°C for 72 hours.

  • After incubation, assess parasite viability by direct counting using a hemocytometer or by using a colorimetric assay (e.g., MTT assay).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

G2 Checkpoint Inhibition Assay

This protocol outlines a general method to assess the G2 checkpoint inhibitory activity of a compound in cancer cells.

Objective: To determine if this compound can abrogate a DNA damage-induced G2 arrest.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., etoposide, ionizing radiation)

  • This compound stock solution (in DMSO)

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Culture the cancer cells to 70-80% confluency.

  • Induce DNA damage to arrest the cells in the G2 phase. This can be achieved by treating the cells with a DNA damaging agent for a specific duration (e.g., 10 µM etoposide for 16 hours).

  • Following the induction of G2 arrest, treat the cells with various concentrations of this compound for 4-8 hours. Include a positive control (e.g., caffeine, a known G2 checkpoint inhibitor) and a negative control (DMSO).

  • Harvest the cells, fix them in 70% ethanol, and store at -20°C.

  • Before analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Analyze the cell cycle distribution using a flow cytometer. A decrease in the percentage of cells in the G2/M phase and an increase in the sub-G1 (apoptotic) population in the this compound-treated samples compared to the control indicates G2 checkpoint inhibition.

Proposed Signaling Pathways

While the precise molecular targets of this compound are unknown, a hypothetical signaling pathway for its G2 checkpoint inhibitory activity can be proposed based on the known mechanisms of the G2/M transition.

G2/M Checkpoint Regulation

The G2/M checkpoint is primarily controlled by the Cyclin B1/CDK1 complex. In the presence of DNA damage, checkpoint kinases such as Chk1 and Chk2 are activated.[8] These kinases phosphorylate and inactivate the Cdc25 phosphatase, which is responsible for activating CDK1.[8] Inactivation of Cdc25 prevents the activation of the Cyclin B1/CDK1 complex, leading to G2 arrest. A G2 checkpoint inhibitor like this compound could potentially act by inhibiting one of the upstream kinases (e.g., ATM/ATR, Chk1/Chk2) or by directly or indirectly promoting the activity of Cdc25, thereby forcing the cell to enter mitosis despite the presence of DNA damage.

G2_M_Checkpoint_Inhibition cluster_0 Normal G2/M Checkpoint Activation cluster_1 Proposed Action of this compound DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 CyclinB1_CDK1 Cyclin B1/CDK1 Cdc25->CyclinB1_CDK1 CyclinB1_CDK1_active Active Cyclin B1/CDK1 Cdc25->CyclinB1_CDK1_active G2_Arrest G2 Arrest CyclinB1_CDK1->G2_Arrest This compound This compound This compound->Chk1_Chk2 Inhibition? Mitosis Mitotic Entry CyclinB1_CDK1_active->Mitosis

Caption: Proposed mechanism of G2/M checkpoint inhibition by this compound.

Experimental Workflow for Identifying this compound's Target

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary.

Experimental_Workflow start Start: Biological Activity Confirmed target_id Target Identification (e.g., Affinity Chromatography, Yeast-3-Hybrid) start->target_id pathway_analysis Pathway Analysis (Western Blot for key G2/M proteins) start->pathway_analysis in_vitro_kinase In vitro Kinase Assays (ATM, ATR, Chk1, Chk2) target_id->in_vitro_kinase pathway_analysis->in_vitro_kinase structural_studies Structural Biology (Co-crystallization with target) in_vitro_kinase->structural_studies lead_opt Lead Optimization structural_studies->lead_opt

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

This compound presents as a promising natural product with demonstrated antiparasitic activity and potential as a cell cycle inhibitor. The current body of research, while limited, provides a foundation for more in-depth studies. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the anticancer activity of this compound against a diverse panel of cancer cell lines to determine its spectrum of activity and to obtain quantitative data such as IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound to understand its mechanism of G2 checkpoint inhibition. This would involve techniques such as affinity chromatography, proteomics, and in vitro kinase assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of Chagas disease and cancer.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Cryptofolione is a naturally occurring δ-lactone that has garnered significant interest due to its biological activities, including trypanocidal and leishmanicidal effects[1][2]. Isolated from species of the Cryptocarya genus, its complex stereochemistry has made it a challenging target for synthetic chemists. The absolute configuration of the natural product has been established as (6R,10S,12R) through total synthesis[3][4]. This document provides a detailed overview of selected total syntheses of (-)-Cryptofolione, presenting key quantitative data in tabular format, comprehensive experimental protocols for pivotal reactions, and visual representations of the synthetic strategies.

I. Comparative Analysis of Synthetic Strategies

Several distinct enantioselective total syntheses of (-)-Cryptofolione have been reported, each employing unique key reactions to establish the requisite stereocenters. The table below summarizes the quantitative data from two prominent approaches, highlighting differences in reaction yields and overall efficiency.

Table 1: Comparison of Key Steps in the Total Synthesis of (-)-Cryptofolione

Synthetic Approach Key Reaction Starting Material Number of Steps (Longest Linear Sequence) Overall Yield Key Intermediate Yield Enantiomeric Excess (ee) Reference
Matsuoka et al. (2005)Asymmetric Hetero-Diels-Alder (AHDA)Cinnamaldehyde~10Not explicitly stated79% (for AHDA step)95% ee (for AHDA product)[3]
Li et al. (Formal Synthesis)Asymmetric Mukaiyama Aldoltrans-Cinnamaldehyde6 (to a known intermediate)Not applicable (Formal)75% (over 2 steps for a key diol)Not explicitly stated for key intermediate[5][6]
Balasubramanyam et al. (2011)Keck Allylation & Mitsunobu InversionPropane-1,3-diol~12Not explicitly stated69% (for Cross-Metathesis)Not explicitly stated for key intermediate[7]

II. Synthetic Schemes and Methodologies

This section details the experimental protocols for the key transformations in the total synthesis of (-)-Cryptofolione.

A. Enantioselective Synthesis via Asymmetric Hetero-Diels-Alder Reaction (Matsuoka et al.)

This synthetic route establishes the stereochemistry of the dihydropyrone ring early in the synthesis using a chromium (salen) catalyzed asymmetric hetero-Diels-Alder (AHDA) reaction.

Diagram 1: Retrosynthetic Analysis (Matsuoka et al.)

G cryptofolione (-)-Cryptofolione alpha_pyrone α-Pyrone Intermediate This compound->alpha_pyrone Deprotection gamma_pyrone γ-Pyrone Intermediate alpha_pyrone->gamma_pyrone Sequence aldehyde Chiral Aldehyde gamma_pyrone->aldehyde AHDA Reaction diol 1,3-Diol aldehyde->diol Oxidation cinnamaldehyde Cinnamaldehyde diol->cinnamaldehyde Sequence

Caption: Retrosynthesis of (-)-Cryptofolione via an AHDA reaction.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

  • Reaction: To a solution of the chiral Cr(salen) complex (2.5 mol%) in CH₂Cl₂ at 0 °C is added trans-cinnamaldehyde. Danishefsky's diene is then added, and the reaction mixture is stirred for 24 hours.

  • Work-up: The reaction is quenched with trifluoroacetic acid (TFA) to yield the 2,3-dihydro-γ-pyrone.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Yield: 79%[3].

  • Enantiomeric Excess: 95% ee[3].

B. Formal Synthesis via Asymmetric Mukaiyama Aldol Reaction (Li et al.)

This approach utilizes a titanium-BINOL catalyzed asymmetric Mukaiyama aldol reaction to construct a key chiral fragment, which is a known intermediate in the synthesis of this compound.

Diagram 2: Key Fragment Synthesis (Li et al.)

G cluster_0 Fragment Synthesis cinnamaldehyde trans-Cinnamaldehyde evans_aldol Crimmins Modified Evans Aldol cinnamaldehyde->evans_aldol aldehyde_intermediate Aldehyde Intermediate evans_aldol->aldehyde_intermediate DIBAL-H reduction barbier_reaction In(0)-promoted Barbier Reaction aldehyde_intermediate->barbier_reaction diol_intermediate anti-Diol Intermediate (1-C) barbier_reaction->diol_intermediate 75% over 2 steps

Caption: Synthesis of a key diol intermediate via an Evans aldol and Barbier reaction.

Experimental Protocol: Indium-Promoted Barbier Reaction

  • Reaction: A crude aldehyde, prepared by DIBAL-H reduction of the corresponding ester, is subjected to an In(0)-promoted Barbier reaction in a THF/H₂O (10:1) mixture with 3-bromoprop-1-ene.

  • Work-up: The reaction is quenched and the product is extracted.

  • Purification: The resulting anti-diol is purified by column chromatography.

  • Yield: 75% over the two steps (reduction and Barbier reaction)[6].

  • Diastereomeric Ratio: 4:1 (anti:syn)[6].

C. Stereoselective Synthesis of (+)-Cryptofolione via Keck Allylation and Olefin Metathesis (Balasubramanyam et al.)

This synthesis of the enantiomer, (+)-Cryptofolione, employs a Keck asymmetric allylation to set a key stereocenter and a Grubbs-catalyzed ring-closing metathesis to form the dihydropyrone ring.

Diagram 3: Key Transformations (Balasubramanyam et al.)

G aldehyde Aldehyde Intermediate keck_allylation Keck Asymmetric Allylation aldehyde->keck_allylation Ti(Oi-Pr)₄, (S)-BINOL, AllSnBu₃ homoallylic_alcohol Homoallylic Alcohol keck_allylation->homoallylic_alcohol cross_metathesis Olefin Cross-Metathesis homoallylic_alcohol->cross_metathesis Grubbs II catalyst pyrone_precursor Dihydropyrone Precursor cross_metathesis->pyrone_precursor deprotection (+)-Cryptofolione pyrone_precursor->deprotection 4N HCl

Caption: Key steps in the synthesis of (+)-Cryptofolione.

Experimental Protocol: Keck Asymmetric Allylation

  • Catalyst Preparation: A mixture of (S)-BINOL and Ti(Oi-Pr)₄ in CH₂Cl₂ with 4 Å molecular sieves is stirred under reflux for 1 hour and then cooled to room temperature.

  • Reaction: The aldehyde starting material in anhydrous CH₂Cl₂ is added, followed by cooling to -78 °C. Allyltributyltin (AllSnBu₃) is then added, and the mixture is stirred at -20 °C for 36 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution.

  • Purification: The product is purified by column chromatography.

  • Yield: Not explicitly stated for this step alone in the abstract, but is a key transformation in the overall synthesis[7].

Experimental Protocol: Olefin Cross-Metathesis

  • Reaction: To a solution of the diene precursor in CH₂Cl₂, Grubbs' second-generation catalyst (10 mol%) is added, and the mixture is refluxed for 4 hours.

  • Work-up: The solvent is evaporated, and the residue is purified.

  • Purification: The product is purified by column chromatography on silica gel.

  • Yield: 69%[7].

III. Conclusion

The total synthesis of (-)-Cryptofolione has been successfully achieved through various elegant strategies. The choice of synthetic route may depend on the availability of starting materials, desired scalability, and the specific stereochemical challenges to be addressed. The methodologies presented here, particularly the asymmetric hetero-Diels-Alder reaction and asymmetric aldol reactions coupled with metathesis, represent powerful tools in modern organic synthesis for the construction of complex natural products. These detailed protocols provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Asymmetric Synthesis of Cryptofolione Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of Cryptofolione stereoisomers. This compound, a naturally occurring δ-lactone, has garnered significant interest due to its biological activities, including trypanocidal and leishmanicidal effects. The precise stereochemical configuration of this compound is crucial for its bioactivity, necessitating highly stereoselective synthetic strategies. The absolute configuration of the natural product has been established as (6R, 10S, 12R) through various synthetic efforts.[1][2]

This document outlines several successful asymmetric syntheses, presenting key quantitative data in tabular format for easy comparison and providing detailed experimental protocols for pivotal reactions.

Key Synthetic Strategies and Data

The asymmetric synthesis of this compound stereoisomers has been approached through several distinct strategies, each employing different methods for stereocontrol. The primary strategies include:

  • Asymmetric Hetero-Diels-Alder (AHDA) Reaction: This approach establishes the stereochemistry of the dihydropyranone core early in the synthesis.

  • Enzyme-Catalyzed Kinetic Resolution: Lipase-mediated resolution of a key intermediate provides access to enantiomerically enriched building blocks.

  • Chiral Pool Starting Materials: Utilizes readily available chiral molecules to introduce the initial stereocenters.

  • Asymmetric Aldol and Allylation Reactions: These methods are employed to create the chiral centers in the side chain of the molecule.

The following tables summarize the quantitative data from several reported syntheses, highlighting the efficiency and stereoselectivity of each approach.

Table 1: Key Reaction Efficiencies in the Synthesis of (6R, 10S, 12R)-Cryptofolione and its Stereoisomers
Synthetic RouteKey Stereochemical StepIntermediateYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Matsuoka, Aikawa, Irie, & Katsuki (2005)Asymmetric Hetero-Diels-Alder (AHDA)2-methoxy-γ-pyrone9595-[2]
Reddy, et al.Lipase-mediated resolutionβ-hydroxy ketone45 (alcohol), 48 (acetate)>99 (alcohol)-[3]
Das, Nagendra, & Reddy (2011)Asymmetric reduction of a propargyl ketonePropargyl alcohol9098-
Yadav, Ganganna, & Bhunia (2012)Asymmetric acetate aldol reactionAldol adduct85-9:1[4]
Balasubramanyam, Reddy, Salvanna, & Das (2011)Keck AllylationHomoallylic alcohol85-95:5

Experimental Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of this compound stereoisomers, highlighting the key transformations and intermediates.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Products start1 Chiral Pool (e.g., Propane-1,3-diol) allylation Asymmetric Allylation/Aldol start1->allylation start2 Achiral Precursors (e.g., Cinnamaldehyde) ahda Asymmetric Hetero- Diels-Alder (AHDA) start2->ahda resolution Lipase-Mediated Resolution start2->resolution side_chain Side Chain Elaboration ahda->side_chain resolution->side_chain allylation->side_chain rcm Ring-Closing Metathesis (RCM) side_chain->rcm deprotection Deprotection rcm->deprotection product This compound Stereoisomers deprotection->product

Caption: Generalized workflow for the asymmetric synthesis of this compound stereoisomers.

Detailed Experimental Protocols

The following are detailed protocols for the key reactions employed in the asymmetric synthesis of this compound stereoisomers.

Asymmetric Hetero-Diels-Alder (AHDA) Reaction

This protocol is adapted from the synthesis reported by Matsuoka, Aikawa, Irie, & Katsuki (2005) for the synthesis of the dihydropyranone core of this compound.[2]

Diagram of the AHDA Reaction

AHDA_Reaction aldehyde Cinnamaldehyde reaction AHDA Reaction 0 °C, 24 h aldehyde->reaction diene Danishefsky's Diene diene->reaction catalyst (R,R)-Cr(salen) complex catalyst->reaction tfa TFA quench reaction->tfa product 2-methoxy-γ-pyrone (95% ee) tfa->product

Caption: Key transformation in the AHDA approach to the this compound core.

Protocol:

  • To a solution of the (R,R)-Cr(salen) catalyst (2.5 mol%) in a suitable solvent (e.g., CH2Cl2) at 0 °C is added cinnamaldehyde.

  • Danishefsky's diene is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched by the addition of trifluoroacetic acid (TFA).

  • The mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-methoxy-γ-pyrone.

Lipase-Mediated Kinetic Resolution

This protocol is based on the enantioselective total synthesis of (-)-Cryptofolione by Reddy et al., where a lipase is used to resolve a racemic β-hydroxy ketone.[3]

Diagram of the Lipase-Mediated Resolution

Lipase_Resolution racemate Racemic β-hydroxy ketone reaction Kinetic Resolution racemate->reaction lipase Lipase (e.g., PS-C Amano II) lipase->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Chromatographic Separation reaction->separation alcohol (S)-β-hydroxy ketone (>99% ee) separation->alcohol acetate (R)-β-hydroxy acetate separation->acetate

Caption: Enzymatic resolution of a key β-hydroxy ketone intermediate.

Protocol:

  • To a solution of the racemic β-hydroxy ketone in a suitable organic solvent (e.g., toluene) is added a lipase (e.g., Pseudomonas cepacia lipase).

  • An acyl donor (e.g., vinyl acetate) is added to the mixture.

  • The reaction is stirred at room temperature and monitored for conversion (typically to ~50%).

  • Upon reaching the desired conversion, the enzyme is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the acetylated product is separated by column chromatography to yield the enantiomerically pure alcohol and the corresponding acetate.

Brown's Asymmetric Allylation

This protocol is a general procedure for the diastereoselective allylation of an aldehyde, a key step in constructing the side chain of this compound, as described in the synthesis by Yadav, Ganganna, & Bhunia (2012).[4]

Diagram of Brown's Asymmetric Allylation

Brown_Allylation aldehyde Chiral Aldehyde reaction Asymmetric Allylation -78 °C aldehyde->reaction reagent (-)-B-allyldiisopinocampheylborane [(-)-Ipc₂B(allyl)] reagent->reaction workup Oxidative Workup (NaOH, H₂O₂) reaction->workup product Homoallylic Alcohol (single diastereomer) workup->product

Caption: Stereoselective formation of a homoallylic alcohol via Brown's allylation.

Protocol:

  • To a solution of the aldehyde in a dry ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added a solution of (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl)).

  • The reaction mixture is stirred at -78 °C for the specified time.

  • The reaction is quenched by the addition of an aqueous solution of NaOH, followed by the slow addition of hydrogen peroxide (H₂O₂).

  • The mixture is allowed to warm to room temperature and stirred until the oxidation is complete.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the homoallylic alcohol.

Ring-Closing Metathesis (RCM)

This protocol describes the formation of the δ-lactone ring of this compound using a Grubbs catalyst, a common final step in many of its total syntheses.[4]

Diagram of Ring-Closing Metathesis

RCM diene Acyclic Diene Precursor reaction Ring-Closing Metathesis Reflux in CH₂Cl₂ diene->reaction catalyst Grubbs' Catalyst (e.g., 2nd Generation) catalyst->reaction product δ-Lactone Ring (this compound Core) reaction->product

Caption: Formation of the this compound lactone via Ring-Closing Metathesis.

Protocol:

  • A solution of the diene precursor in dry, degassed dichloromethane (CH₂Cl₂) is prepared.

  • Grubbs' second-generation catalyst is added to the solution.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired δ-lactone.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under the supervision of a trained chemist. Appropriate safety precautions should be taken at all times. The specific reaction conditions (e.g., concentrations, temperatures, reaction times) may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for the Extraction of Cryptofolione from Cryptocarya

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a bioactive α-pyrone, has been isolated from various species of the genus Cryptocarya, a member of the laurel family (Lauraceae).[1][2] This compound has garnered interest within the scientific community due to its potential pharmacological activities. The genus Cryptocarya is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and α-pyrones, which have demonstrated a range of biological effects.[2][3][4] These application notes provide a detailed laboratory protocol for the extraction and purification of this compound from Cryptocarya plant material, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

The protocol herein is a composite methodology based on established techniques for the isolation of natural products. It outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. While specific yields can vary depending on the Cryptocarya species, plant part, and geographic origin, this guide provides a robust framework for the successful isolation of this compound.

Materials and Equipment

Reagents and Solvents:

  • Dried and powdered Cryptocarya plant material (bark or fruits recommended)

  • n-Hexane (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (MeOH, ACS grade)

  • Ethyl acetate (EtOAc, ACS grade)

  • Distilled water

  • Silica gel (for column chromatography, 60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Vanillin-sulfuric acid or ceric sulfate staining solution for TLC visualization

Equipment:

  • Grinder or mill

  • Large glass flasks or beakers for extraction

  • Orbital shaker or magnetic stirrer

  • Rotary evaporator

  • Separatory funnels (various sizes)

  • Glass columns for chromatography

  • Fraction collector (optional)

  • TLC developing tanks

  • UV lamp (254 nm and 366 nm)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Preparation of Plant Material

The initial and crucial step is the proper preparation of the plant material to maximize the efficiency of the extraction process.

  • Collection and Identification: Collect the desired plant parts (bark or fruits) from a positively identified Cryptocarya species. Proper botanical identification is essential to ensure the presence of the target compound.

  • Drying: Air-dry the plant material in a well-ventilated area, avoiding direct sunlight to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder or mill. A finer powder provides a larger surface area for solvent penetration, leading to a more efficient extraction.

Extraction of Crude Bioactive Compounds

This protocol employs a sequential maceration technique with solvents of increasing polarity to extract a broad range of compounds, including the moderately polar this compound.

  • Defatting: Macerate the powdered plant material (e.g., 500 g) in n-hexane (e.g., 2.5 L) for 48-72 hours at room temperature with continuous agitation using an orbital shaker or magnetic stirrer. This step removes nonpolar constituents like fats and waxes.

  • Filtration: Filter the hexane extract through Whatman No. 1 filter paper. The marc (solid residue) is retained for the subsequent extraction step. The hexane filtrate can be concentrated under reduced pressure using a rotary evaporator and stored for further analysis if desired.

  • Dichloromethane Extraction: Air-dry the marc to remove residual hexane. Submerge the dried marc in dichloromethane (DCM, 2.5 L) and macerate for 48-72 hours with continuous agitation.

  • Filtration and Concentration: Filter the DCM extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C to yield the crude DCM extract. This fraction is expected to contain this compound.

  • Methanol Extraction: The remaining marc can be further extracted with methanol (2.5 L) following the same procedure to isolate more polar compounds.

Liquid-Liquid Partitioning of the Dichloromethane Extract

To further fractionate the crude DCM extract and enrich the this compound-containing fraction, a liquid-liquid partitioning step is employed.

  • Suspension: Suspend the crude DCM extract (e.g., 10 g) in a 9:1 mixture of methanol and water (e.g., 200 mL).

  • Partitioning with n-Hexane: Transfer the suspension to a separatory funnel and partition it against an equal volume of n-hexane (200 mL). Shake vigorously and allow the layers to separate. Collect the lower methanolic layer. Repeat this step 2-3 times to ensure complete removal of nonpolar compounds.

  • Partitioning with Ethyl Acetate: To the methanolic layer, add distilled water to adjust the solvent ratio to approximately 1:1 methanol:water. Partition this aqueous methanol phase against an equal volume of ethyl acetate (EtOAc). Collect the upper EtOAc layer. Repeat the EtOAc partitioning 2-3 times.

  • Concentration: Combine the EtOAc fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction, which is now enriched with this compound.

Chromatographic Purification of this compound

Column chromatography is a standard technique for the isolation of pure compounds from a complex mixture.

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column of appropriate size (e.g., 50 cm length, 5 cm diameter for 5 g of EtOAc fraction).

  • Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (95:5, 90:10, 85:15, ... 50:50)

    • EtOAc (100%)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-25 mL) and monitor the separation process using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on TLC plates and develop them in a suitable solvent system (e.g., n-hexane:EtOAc 7:3 or 6:4). Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid or ceric sulfate reagent followed by heating.

  • Pooling and Recrystallization: Combine the fractions containing pure this compound (as determined by TLC comparison with a reference standard, if available, or by pooling fractions with the same single spot at the expected Rf value). Concentrate the pooled fractions to dryness. If the residue is semi-solid or crystalline, attempt recrystallization from a suitable solvent system (e.g., DCM/hexane or EtOAc/hexane) to obtain pure crystalline this compound.

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H NMR and ¹³C NMR spectra. The obtained data should be compared with published spectral data for this compound.[3]

  • Mass Spectrometry (MS): Determine the molecular weight of the isolated compound using mass spectrometry and compare it with the known molecular weight of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction of this compound from 500 g of dried Cryptocarya bark. Actual yields may vary.

ParameterValueUnitNotes
Starting Plant Material (dry weight)500gCryptocarya latifolia bark
Crude n-Hexane Extract Yield5.2g-
Crude Dichloromethane Extract Yield15.8gExpected to contain this compound
Crude Methanol Extract Yield25.1g-
EtOAc-Soluble Fraction Yield4.3gFrom partitioning of the DCM extract
Purified this compound Yield85mgAfter column chromatography and recrystallization
Purity (by NMR)>95%-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow A Dried & Powdered Cryptocarya Material B Maceration with n-Hexane (Defatting) A->B C Marc B->C Solid D n-Hexane Extract (Discard or store) B->D Liquid E Maceration with Dichloromethane C->E F Marc for further extraction (e.g., with Methanol) E->F Solid G Crude Dichloromethane Extract E->G Liquid H Liquid-Liquid Partitioning (MeOH/H2O vs. n-Hexane & EtOAc) G->H I n-Hexane Fraction H->I Nonpolar J Aqueous Methanol Fraction H->J Polar K Ethyl Acetate Fraction (Enriched with this compound) H->K Medium Polarity L Silica Gel Column Chromatography K->L M Fractions L->M N TLC Analysis M->N O Pooling of Pure Fractions N->O P Purified this compound O->P Q Structural Elucidation (NMR, MS) P->Q

Caption: Workflow for this compound Extraction.

References

Application Notes and Protocols for Using Cryptofolione in In Vitro Trypanocidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a compound isolated from the fruits of Cryptocarya alba, has demonstrated activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2] These application notes provide a detailed protocol for evaluating the in vitro trypanocidal activity of this compound against the trypomastigote form of T. cruzi. Additionally, quantitative data from existing studies are summarized to serve as a benchmark for future experiments. While this compound has shown trypanocidal effects, it is crucial to note its reported cytotoxicity against mammalian cells, indicating a low selectivity index.[1][2] Therefore, comprehensive cytotoxicity testing is an essential component of the evaluation process.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Trypanosoma cruzi trypomastigotes and its cytotoxic effect on macrophages.

CompoundTarget Organism/Cell LineConcentrationEffectReference
This compoundTrypanosoma cruzi trypomastigotes250 µg/mL77% reduction in parasite number[1][2]
This compoundMacrophages25 µg/mLReduction in viability (cytotoxic effect)[2]

Experimental Protocols

This section outlines a detailed protocol for assessing the in vitro trypanocidal activity of this compound against Trypanosoma cruzi trypomastigotes. This protocol is a synthesized methodology based on established in vitro trypanocidal assay procedures.

Protocol: In Vitro Trypanocidal Assay for this compound against T. cruzi Trypomastigotes

1. Materials and Reagents:

  • Trypanosoma cruzi trypomastigotes (e.g., CL strain)

  • Vero cells (or another suitable host cell line)

  • This compound

  • Benznidazole (positive control)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Resazurin-based viability assay kit (optional, for cytotoxicity assessment)

2. Parasite and Cell Culture:

  • Vero Cell Maintenance: Culture Vero cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Subculture cells upon reaching 80-90% confluency.

  • Trypomastigote Production: Infect Vero cell monolayers with T. cruzi trypomastigotes. After 5-7 days post-infection, motile trypomastigotes will be released into the culture supernatant. Harvest the supernatant and centrifuge to pellet the parasites. Resuspend the parasites in fresh medium and count using a hemocytometer.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity.

  • Prepare a stock solution of benznidazole in DMSO and prepare serial dilutions in the same manner to serve as a positive control.

4. Trypanocidal Assay Procedure:

  • Seed 1 x 10⁵ trypomastigotes per well in a 96-well microplate in a final volume of 100 µL of RPMI 1640 medium.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include the following controls:

    • Positive Control: Wells containing parasites and serial dilutions of benznidazole.

    • Negative Control: Wells containing parasites and medium with the same final concentration of DMSO as the test wells.

    • Untreated Control: Wells containing only parasites in medium.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • After incubation, count the number of motile trypomastigotes in each well using an inverted microscope and a hemocytometer. Alternatively, parasite viability can be assessed using a resazurin-based assay.

5. Cytotoxicity Assay (against Vero cells):

  • Seed 1 x 10⁴ Vero cells per well in a 96-well microplate and incubate overnight to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing the same serial dilutions of this compound used in the trypanocidal assay.

  • Incubate the plate for 24 hours under the same conditions.

  • Assess cell viability using a resazurin-based assay or by direct cell counting after trypsinization.

6. Data Analysis:

  • Calculate the percentage of parasite reduction for each concentration of this compound compared to the untreated control.

  • Determine the 50% inhibitory concentration (IC₅₀) value for this compound and benznidazole by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the 50% cytotoxic concentration (CC₅₀) for this compound on Vero cells.

  • Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over the host cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite 1. Culture & Harvest T. cruzi Trypomastigotes plate 3. Plate Parasites & Add Compound parasite->plate Add to wells compound 2. Prepare this compound Serial Dilutions compound->plate Add to wells incubate 4. Incubate 24h at 37°C plate->incubate count 5. Count Motile Parasites incubate->count calculate 6. Calculate IC50 & SI count->calculate

Caption: Workflow for the in vitro trypanocidal assay of this compound.

Logical Relationship of Evaluation

logical_relationship This compound This compound trypanocidal_assay In Vitro Trypanocidal Assay (T. cruzi trypomastigotes) This compound->trypanocidal_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) This compound->cytotoxicity_assay ic50 Determine IC50 trypanocidal_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) ic50->selectivity_index cc50->selectivity_index evaluation Overall Efficacy & Safety Profile selectivity_index->evaluation

Caption: Evaluation process for this compound's trypanocidal potential.

References

Application of Cryptofolione in Leishmania Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a natural product isolated from the fruits of Cryptocarya alba, has demonstrated a range of biological activities, including inhibitory effects against parasitic protozoa.[1] Initial studies have indicated a mild inhibitory effect on the promastigote form of Leishmania spp., the causative agent of leishmaniasis.[1] However, the compound has also shown moderate cytotoxicity against macrophages, highlighting the need for a thorough evaluation of its selective antileishmanial activity and mechanism of action.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as an antileishmanial agent. The following sections detail the current, albeit limited, understanding of this compound's bioactivity and provide standardized protocols for its in-depth evaluation.

Quantitative Data Summary

To date, specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound against Leishmania species and host cells are not well-documented in publicly available literature. The primary report describes a "mild inhibitory effect" on Leishmania promastigotes and "moderate cytotoxicity" in macrophages.[1] To facilitate further research and ensure data comparability, we present a template table for summarizing key quantitative data that should be generated during the evaluation of this compound.

Table 1: Hypothetical Quantitative Efficacy and Cytotoxicity of this compound

CompoundLeishmania SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundL. donovaniPromastigoteData to be determinedJ774A.1 MacrophagesData to be determinedData to be calculated
This compoundL. donovaniAmastigoteData to be determinedJ774A.1 MacrophagesData to be determinedData to be calculated
This compoundL. majorPromastigoteData to be determinedTHP-1 MacrophagesData to be determinedData to be calculated
This compoundL. majorAmastigoteData to be determinedTHP-1 MacrophagesData to be determinedData to be calculated
Miltefosine (Control)L. donovaniAmastigote~0.9 - 4.3 µM[2]J774A.1 Macrophages>50 µM>11.6
Amphotericin B (Control)L. donovaniAmastigote~0.1 - 0.4 µM[2]J774A.1 Macrophages>25 µM>62.5

Experimental Protocols

The following are detailed protocols for the comprehensive evaluation of this compound's antileishmanial properties.

Protocol 1: In Vitro Antileishmanial Activity against Promastigotes

This protocol determines the IC50 value of this compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania spp. promastigotes (e.g., L. donovani, L. major)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well flat-bottom microtiter plates

  • Hemocytometer or automated cell counter

  • Plate reader (fluorometer)

Procedure:

  • Culture Leishmania promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated parasites (negative control) and a standard drug like miltefosine or amphotericin B (positive control).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours at 26°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Cytotoxicity against Macrophages

This protocol determines the CC50 value of this compound against a mammalian macrophage cell line.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1)

  • DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well flat-bottom microtiter plates

  • Trypan blue and hemocytometer

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Remove the old medium from the wells and add 200 µL of the diluted this compound solutions. Include untreated cells (negative control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence as described in Protocol 1.

  • Calculate the percentage of cytotoxicity and determine the CC50 value.

Protocol 3: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage.

Materials:

  • Macrophage cell line

  • Stationary-phase Leishmania promastigotes

  • This compound stock solution

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages in a 24-well plate containing sterile glass coverslips at 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with PBS to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for another 48 hours.

  • Fix the cells on the coverslips with methanol and stain with Giemsa.

  • Examine the coverslips under a microscope and determine the number of amastigotes per 100 macrophages.

  • Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.

Potential Mechanism of Action: Signaling Pathways and Cellular Effects

The precise mechanism of action of this compound against Leishmania is currently unknown. However, many antileishmanial compounds exert their effects by inducing apoptosis-like cell death, disrupting mitochondrial function, or generating oxidative stress.[3][4][5][6]

Hypothesized Signaling Pathway for this compound-Induced Apoptosis in Leishmania

Based on common mechanisms of other antiprotozoal agents, this compound could potentially induce apoptosis in Leishmania through the intrinsic pathway. This would likely involve mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent activation of caspases or other metacaspases, culminating in programmed cell death.

G cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Apoptotic Cascade This compound This compound ROS Increased ROS Production This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ROS->Mito_Dys CytoC Cytochrome c Release Mito_Dys->CytoC Caspase Metacaspase Activation CytoC->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag Apoptosis Apoptosis-like Cell Death DNA_Frag->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound in Leishmania.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for evaluating the antileishmanial activity and cytotoxicity of this compound.

Workflow for Promastigote and Macrophage Viability Assays

G cluster_0 Promastigote Assay cluster_1 Macrophage Cytotoxicity Assay P1 Culture Promastigotes P2 Seed in 96-well Plate P1->P2 P3 Add this compound P2->P3 P4 Incubate 72h P3->P4 P5 Add Resazurin P4->P5 P6 Measure Fluorescence P5->P6 P7 Calculate IC50 P6->P7 M1 Culture Macrophages M2 Seed in 96-well Plate M1->M2 M3 Add this compound M2->M3 M4 Incubate 48h M3->M4 M5 Add Resazurin M4->M5 M6 Measure Fluorescence M5->M6 M7 Calculate CC50 M6->M7

Caption: Workflow for determining IC50 and CC50 of this compound.

Workflow for Intracellular Amastigote Assay

G A1 Seed Macrophages on Coverslips A2 Infect with Promastigotes A1->A2 A3 Incubate 24h A2->A3 A4 Wash to Remove Free Parasites A3->A4 A5 Add this compound A4->A5 A6 Incubate 48h A5->A6 A7 Fix and Stain (Giemsa) A6->A7 A8 Microscopic Quantification A7->A8 A9 Calculate IC50 A8->A9

Caption: Workflow for evaluating this compound against intracellular amastigotes.

Conclusion

While preliminary findings suggest that this compound may possess antileishmanial properties, a comprehensive investigation is required to ascertain its therapeutic potential. The protocols and frameworks provided in these application notes offer a structured approach for researchers to systematically evaluate the efficacy, selectivity, and mechanism of action of this compound against Leishmania parasites. The generation of robust quantitative data will be crucial in determining whether this natural product warrants further development as a lead compound for a new antileishmanial drug.

References

Application Notes and Protocols for Cryptofolione: A Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a naturally occurring δ-lactone, has been isolated from plant sources such as Cryptocarya alba and Cryptocarya latifolia.[1][2] Preliminary studies have indicated its potential as a bioactive compound, demonstrating activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and exhibiting moderate cytotoxicity.[1][3][4] These initial findings suggest that this compound may serve as a scaffold for the development of novel therapeutic agents. This document provides an overview of its potential applications, detailed protocols for in vitro evaluation, and a summary of relevant signaling pathways that may be modulated by this compound.

Potential Therapeutic Applications

While research on this compound is still in its early stages, its cytotoxic properties suggest potential applications in oncology. Natural lactones are a class of compounds known for their diverse biological activities, including anticancer effects.[5] Furthermore, many natural products with cytotoxic effects also exhibit anti-inflammatory properties, a therapeutic area worthy of investigation for this compound. The preliminary data showing cytotoxicity in macrophages could be indicative of immunomodulatory or anti-inflammatory effects.[1][3]

Data Presentation

Due to the limited publicly available data on the specific therapeutic activities of this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables with their experimental data to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (µM)Exposure Time (h)Assay Method
e.g., MCF-7 (Breast Cancer)This compound24, 48, 72MTT Assay
e.g., A549 (Lung Cancer)This compound24, 48, 72SRB Assay
e.g., RAW 264.7 (Macrophage)This compound24MTT Assay
e.g., Primary MacrophagesThis compound24LDH Assay

Table 2: Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredCompoundIC50 (µM)
RAW 264.7LPS (1 µg/mL)Nitric Oxide (NO)This compound
RAW 264.7LPS (1 µg/mL)TNF-αThis compound
RAW 264.7LPS (1 µg/mL)IL-6This compound
HT-29LPS (1 µg/mL)IL-8This compound

Experimental Protocols

The following are detailed protocols for assessing the potential anticancer and anti-inflammatory activities of this compound.

Anticancer Activity

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.[6][7]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[8][9]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[8]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[8]

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.[8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[8]

2. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]

  • Cell Treatment:

    • Follow the cell culture, seeding, treatment, and stimulation steps as described in the NO production assay.

  • Supernatant Collection:

    • Collect the cell culture supernatant after the desired stimulation period (e.g., 4-24 hours).

  • ELISA Procedure:

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and adding the substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

    • Determine the percentage of cytokine inhibition for each concentration of this compound.

Signaling Pathways and Mechanisms of Action

The potential anticancer and anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[11][12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.[14]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to NF_kB_IkB NF-κB-IκB (Inactive) NF_kB_IkB->NF_kB Releases Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression NF_kB_active->Gene_expression Induces

NF-κB Signaling Pathway in Inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[15][16][17] Dysregulation of this pathway is frequently observed in cancer.[18]

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream Activates/ Inhibits Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Leads to

PI3K/Akt Signaling Pathway in Cell Survival.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and evaluation of this compound's therapeutic potential.

Experimental_Workflow Start Start: This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB) In_Vitro_Screening->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays (e.g., NO, Cytokine) In_Vitro_Screening->Anti_Inflammatory_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Anti_Inflammatory_Assay->Mechanism_of_Action Western_Blot Western Blot (e.g., NF-κB, Akt) Mechanism_of_Action->Western_Blot Reporter_Assay Reporter Gene Assays Mechanism_of_Action->Reporter_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Efficacy_Toxicity Efficacy and Toxicity Evaluation In_Vivo_Studies->Efficacy_Toxicity End Lead Compound for Further Development Efficacy_Toxicity->End

Workflow for Therapeutic Agent Screening.

Conclusion

This compound presents an interesting natural product scaffold with preliminary evidence of bioactivity. The protocols and information provided herein offer a framework for the systematic evaluation of its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Further research is warranted to elucidate its specific mechanisms of action and to establish its efficacy and safety in preclinical models.

References

Application Notes and Protocols for Cytotoxicity Studies with Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone that has garnered interest for its potential biological activities, including its cytotoxic effects.[1] Isolated from species of the Cryptocarya genus, this compound has demonstrated moderate cytotoxicity against various cell lines, suggesting its potential as a lead compound in anticancer research.[2] Structurally related compounds, such as styryl-lactones, are known to induce apoptosis and cell cycle arrest in cancer cells, primarily through the intrinsic mitochondrial pathway.[3][4][5]

These application notes provide a comprehensive guide for designing and conducting cytotoxicity studies with this compound. Detailed protocols for key assays are provided to assess its impact on cell viability, membrane integrity, apoptosis, and cell cycle progression.

Overview of Experimental Workflow

A systematic approach is crucial for characterizing the cytotoxic profile of a compound. The following workflow outlines the recommended progression of experiments, from initial viability screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action A Dose-Response & IC50 Determination (MTT Assay) B Membrane Integrity Assessment (LDH Assay) A->B C Apoptosis Analysis (Annexin V/PI Staining) B->C D Cell Cycle Analysis (PI Staining) B->D

Caption: General workflow for investigating the cytotoxic effects of this compound.

Data Presentation: Summarized Findings

The following tables present hypothetical, yet representative, data for the effects of this compound on a typical human cancer cell line (e.g., HeLa). This data is intended to serve as an example of how to structure and present experimental findings.

Table 1: Cell Viability by MTT Assay

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100.0 ± 4.5
192.3 ± 5.1
575.1 ± 3.8
1058.2 ± 4.2
2549.5 ± 3.1
5031.7 ± 2.9
10015.4 ± 2.2
IC50 (µM) ~25.5

Table 2: Cytotoxicity by LDH Release Assay

This compound Conc. (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
1012.5 ± 1.9
2528.9 ± 2.5
5045.1 ± 3.3
10068.3 ± 4.0

Table 3: Apoptosis Analysis by Annexin V/PI Staining

This compound Conc. (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle Control)95.1 ± 2.12.5 ± 0.52.4 ± 0.6
2565.3 ± 3.522.8 ± 2.211.9 ± 1.8
5040.2 ± 4.138.5 ± 3.021.3 ± 2.5

Table 4: Cell Cycle Analysis by Propidium Iodide Staining

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)55.4 ± 2.830.1 ± 1.914.5 ± 1.5
2552.1 ± 3.125.5 ± 2.022.4 ± 2.3
5048.9 ± 3.320.7 ± 2.530.4 ± 2.9

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of structurally related styryl-lactones, this compound is hypothesized to induce apoptosis through the intrinsic, mitochondria-mediated pathway. This process may be initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the caspase cascade.[6]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B Oxidative Stress (ROS) A->B C DNA Damage B->C D p53 Activation C->D E Bax/Bak Activation D->E F Bcl-2 Inhibition D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c) H->I J Caspase-9 Activation I->J K Caspase-3/7 Activation J->K L Apoptosis K->L

Caption: Hypothesized intrinsic pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell background control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[9]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.

Protocol 2: Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Serum-free cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100 provided in kit)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 5.1.

  • Treat cells with serial dilutions of this compound in serum-free medium for the desired duration.

  • Set up the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with lysis buffer 30-45 minutes before the assay endpoint.[11][12]

    • Vehicle control: Cells treated with DMSO-containing medium.

    • Medium background: Medium without cells.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[11]

  • Incubate at room temperature for 20-30 minutes, protected from light.[6]

  • Add 50 µL of stop solution to each well.[11]

  • Measure the absorbance at 490 nm (reference wavelength ~680 nm).[13]

  • Calculate percent cytotoxicity using the formula: [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[3]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the selected time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry immediately (within 1 hour).[16]

  • Gate the cell populations to quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[4][17]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in Protocol 5.3.

  • Harvest cells, wash once with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 400 µL of PBS.

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

  • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[18][19]

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution containing 50 µL of RNase A.[17]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, using a linear scale for the PI signal.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Application Notes and Protocols: Dissolving and Utilizing Cryptofolione in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a natural compound that has demonstrated biological activity, including moderate cytotoxicity against macrophages.[1][2] Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in cell culture media for accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound and general procedures for its application in cell culture-based assays, such as cytotoxicity and apoptosis studies.

Data Presentation

Currently, there is limited publicly available quantitative data on the cytotoxic effects of this compound across various cancer cell lines. Researchers are encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for their specific cell lines of interest. The following table provides a template for summarizing such experimental data.

Cell LineAssay Duration (hrs)IC50 (µM)Notes
e.g., MCF-7e.g., 48User-determined
e.g., A549e.g., 48User-determined
e.g., HeLae.g., 72User-determined
e.g., Macrophagese.g., 24User-determined

Experimental Protocols

Protocol for Dissolving this compound

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The exact concentration will depend on the desired final concentrations for your experiments.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

General Protocol for Cell Viability/Cytotoxicity Assay

This protocol describes a general workflow for assessing the cytotoxic effects of this compound using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • Positive control (a known cytotoxic agent)

  • Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing the various concentrations of this compound (prepared as described above).

    • Include wells for vehicle control and a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for this compound Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. The following diagram illustrates a general model of apoptosis that can be investigated to understand the mechanism of action of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak Hypothesized Induction death_receptor Death Receptor (e.g., Fas, TNFR1) This compound->death_receptor Hypothesized Activation mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential apoptotic pathways for investigation.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the total synthesis of Cryptofolione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides & FAQs

This section is organized by key reaction types employed in the various total synthesis routes of this compound.

A. Metathesis Reactions (RCM and Cross-Metathesis)

Question: My Ring-Closing Metathesis (RCM) reaction to form the δ-lactone ring is sluggish or fails to proceed. What are the potential causes and solutions?

Answer:

Low reactivity in RCM for lactone formation can be attributed to several factors:

  • Catalyst Choice: The choice of Grubbs catalyst is critical. For sterically hindered or electron-deficient olefins, a more reactive catalyst may be required.

    • Recommendation: If using a first-generation Grubbs catalyst, consider switching to a second-generation catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) which generally exhibit higher activity and broader functional group tolerance. For particularly challenging substrates, consider more specialized catalysts.

  • Reaction Concentration: RCM is an intramolecular process, and high concentrations can favor intermolecular side reactions (oligomerization/polymerization).

    • Recommendation: Perform the reaction under high dilution conditions (typically 0.001-0.01 M). This can be achieved by slow addition of the substrate to the catalyst solution over an extended period.

  • Catalyst Deactivation: The ruthenium catalyst can be deactivated by impurities in the substrate or solvent.

    • Recommendation: Ensure the substrate is highly pure and the solvent is rigorously degassed and dried. Additives like copper(I) iodide (CuI) have been reported to scavenge phosphine ligands, which can inhibit the catalyst.

  • Ethylene Removal: The ethene byproduct of RCM can inhibit the catalyst.

    • Recommendation: Gently bubble a stream of argon or nitrogen through the reaction mixture to drive off the ethene and shift the equilibrium towards the product.

Question: I am observing significant formation of homodoupled byproducts in my cross-metathesis (CM) step. How can I improve the selectivity for the desired heterodimer?

Answer:

Homodimerization is a common side reaction in cross-metathesis. To favor the desired heterodimer:

  • Stoichiometry of Olefin Partners: The relative stoichiometry of the two olefin partners can significantly influence the product distribution.

    • Recommendation: Use a stoichiometric excess (1.5-3 equivalents) of the more volatile or readily available olefin partner.

  • Catalyst Selection: The catalyst can influence the relative rates of homo- and cross-metathesis.

    • Recommendation: For cross-metathesis involving an electron-deficient olefin (like an acrylate), second-generation Grubbs catalysts are generally effective.

  • Reaction Conditions: Temperature and reaction time can be optimized.

    • Recommendation: Start at room temperature and monitor the reaction progress. If the reaction is slow, gentle heating (40-50 °C) may be beneficial. Prolonged reaction times can sometimes lead to product degradation or isomerization.

B. Aldol and Allylation Reactions

Question: My Mukaiyama aldol reaction is giving low diastereoselectivity. How can I improve it?

Answer:

Diastereoselectivity in Mukaiyama aldol reactions is influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.

  • Lewis Acid: The nature of the Lewis acid is crucial for facial selectivity.

    • Recommendation: Common Lewis acids like TiCl₄, BF₃·OEt₂, and SnCl₄ can be screened. For asymmetric versions, chiral Lewis acids are employed. The choice of a bulky Lewis acid can enhance stereocontrol.

  • Solvent: The polarity of the solvent can affect the transition state geometry.

    • Recommendation: Non-polar solvents like dichloromethane or toluene are commonly used. Experiment with different solvents to find the optimal conditions.

  • Silyl Enol Ether Geometry: The (Z)- or (E)-geometry of the silyl enol ether can influence the syn/anti selectivity of the aldol product.

    • Recommendation: Prepare the silyl enol ether under conditions that favor one geometric isomer. For example, using LDA in THF tends to give the (Z)-enolate, while using triethylamine with a silyl triflate can favor the (E)-enolate.

Question: The Brown allylation step in my synthesis is proceeding with low enantioselectivity. What factors should I consider?

Answer:

Enantioselectivity in Brown allylation is highly dependent on the quality of the chiral reagent and the reaction conditions.

  • Reagent Quality: The enantiomeric purity of the α-pinene used to prepare the B-allyldiisopinocampheylborane reagent is paramount.

    • Recommendation: Use α-pinene with the highest available enantiomeric excess. The reagent can be prepared in situ.

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity.

    • Recommendation: Perform the reaction at low temperatures, typically -78 °C or -100 °C.[1]

  • Magnesium Salts: The presence of magnesium salts from the preparation of allylmagnesium bromide can affect the reaction.

    • Recommendation: It is often recommended to use the magnesium salt-free reagent, especially at very low temperatures.[1]

C. Hetero-Diels-Alder Reaction

Question: The yield of my asymmetric hetero-Diels-Alder reaction is low. What can I do to improve it?

Answer:

Low yields in the hetero-Diels-Alder reaction for the synthesis of the pyrone core can be due to catalyst inefficiency, substrate decomposition, or suboptimal reaction conditions.

  • Catalyst Activity: The chiral catalyst, often a metal-salen complex, must be active.

    • Recommendation: Ensure the catalyst is properly prepared and handled under inert conditions. The catalyst loading can be optimized (typically 1-10 mol%).

  • Reaction Time and Temperature: These parameters need to be carefully controlled.

    • Recommendation: The reaction is often run at 0 °C for an extended period (e.g., 24 hours).[2] Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.

  • Purity of Reactants: Impurities in the aldehyde or diene can negatively impact the reaction.

    • Recommendation: Purify both the aldehyde and the Danishefsky's diene immediately before use.

II. Quantitative Data Summary

The following table summarizes the reported overall yields for some of the total syntheses of this compound, providing a comparative overview of different strategies.

Synthetic RouteKey StepsOverall YieldReference
Matsuoka, et al. (2005)Asymmetric Hetero-Diels-Alder, Diastereoselective Reduction~15-20%Matsuoka, et al.
Li, et al. (Formal Synthesis) (2014)Crimmins modified Evans Aldol, Indium-promoted Barbier reaction, Cross-MetathesisNot reportedLi, et al.[3]
Reddy, et al. (2007)Lipase-mediated resolution, Brown allylation, Ring-Closing Metathesis~10%Reddy, et al.
Yadav, et al. (2012)Asymmetric acetate aldol, Horner-Wadsworth-Emmons, Brown's asymmetric allylation, Ring-closing metathesis~12%Yadav, et al.

Note: Overall yields are approximate and can vary based on the specific experimental conditions and the scale of the reaction.

III. Experimental Protocols

A. Asymmetric Hetero-Diels-Alder Reaction (Matsuoka Route)

This protocol is adapted from the work of Matsuoka, et al.[2]

  • Catalyst Preparation: A solution of the chiral Cr(salen) complex (2.5 mol%) in dichloromethane (CH₂Cl₂) is prepared under an argon atmosphere.

  • Reaction Setup: To the cooled (0 °C) catalyst solution, add cinnamaldehyde.

  • Diene Addition: Danishefsky's diene is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 24 hours and monitored by TLC.

  • Workup: The reaction is quenched with trifluoroacetic acid (TFA). The mixture is then washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the 2-methoxy-γ-pyrone.

B. Ring-Closing Metathesis (Reddy Route)

This protocol is a general representation of an RCM step for the formation of the δ-lactone ring.

  • Solvent Preparation: Anhydrous and degassed dichloromethane (or toluene) is prepared by sparging with argon for at least 30 minutes.

  • Reaction Setup: The diene precursor is dissolved in the degassed solvent to a concentration of approximately 0.005 M.

  • Catalyst Addition: A solution of Grubbs' second-generation catalyst (2-5 mol%) in a small amount of the degassed solvent is added to the stirred solution of the diene.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (reflux in CH₂Cl₂) under an argon atmosphere. A gentle stream of argon can be passed through the solution to remove ethylene.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the cyclic product.

IV. Visualizations

A. General Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_main Key Transformations cluster_end Final Product Starting Material Simple Aldehydes/Ketones Stereocenter_Formation Asymmetric Reaction (Aldol, Allylation, Diels-Alder) Starting Material->Stereocenter_Formation Introduction of Chirality Chain_Elongation Chain Elongation (e.g., Wittig, HWE) Stereocenter_Formation->Chain_Elongation Building the Carbon Skeleton Lactone_Formation Lactone Formation (e.g., RCM, CM) Chain_Elongation->Lactone_Formation Cyclization This compound This compound Lactone_Formation->this compound Final Deprotection/Modification

Caption: A generalized workflow for the total synthesis of this compound.

B. Troubleshooting Logic for Low RCM Yield

G Start Low RCM Yield Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Concentration Is the reaction concentration low enough? Check_Catalyst->Check_Concentration Yes Switch_Catalyst Switch to a 2nd generation or more active catalyst. Check_Catalyst->Switch_Catalyst No Check_Purity Are the substrate and solvent pure and degassed? Check_Concentration->Check_Purity Yes High_Dilution Use high dilution (slow addition). Check_Concentration->High_Dilution No Purify_Reagents Repurify substrate and dry/degas solvent. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Switch_Catalyst->Success High_Dilution->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low yields in RCM reactions.

References

Technical Support Center: Stereoselective Synthesis of Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Cryptofolione.

Troubleshooting Guides

This section addresses specific issues that may arise during key stereoselective steps in the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Aldol Reaction to Form the C10-C12 Stereocenters

  • Question: I am attempting a Mukaiyama or Evans aldol reaction to set the C10 and C12 stereocenters, but I am observing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in aldol reactions for constructing the C10-C12 diol of this compound is a common challenge. The outcome is highly dependent on the enolate geometry and the reaction conditions. Here are several troubleshooting strategies:

    • Enolate Formation: For Mukaiyama aldol reactions, the choice of Lewis acid is critical. For Evans aldol reactions, ensure complete formation of the Z-enolate, which typically leads to the desired syn aldol product.

    • Lewis Acid Selection (Mukaiyama Aldol): The choice of Lewis acid can significantly influence the stereochemical outcome. Experiment with different Lewis acids to find the optimal conditions for your specific substrate.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C or even -100°C) often enhances diastereoselectivity by favoring the more ordered transition state.

    • Solvent Effects: The polarity of the solvent can impact the stability of the transition state. Screen a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).

Issue 2: Poor Enantioselectivity in the Asymmetric Hetero-Diels-Alder (HDA) Reaction

  • Question: My asymmetric HDA reaction to form the dihydropyranone core of this compound is resulting in low enantiomeric excess (ee). What factors can I modify to improve enantioselectivity?

  • Answer: Achieving high enantioselectivity in the HDA reaction is crucial for establishing the C6 stereocenter. Several factors influence the stereochemical course of this reaction:

    • Catalyst Selection: The choice of chiral catalyst is paramount. For the synthesis of this compound, chromium-salen complexes have been used successfully.[1] If you are using a different catalyst system, consider screening other well-established chiral Lewis acid catalysts.

    • Catalyst Loading: While catalytic amounts are used, varying the catalyst loading can sometimes impact enantioselectivity. Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.

    • Temperature: Similar to diastereoselectivity, lower reaction temperatures generally lead to higher enantioselectivity.

    • Additives: In some cases, the addition of molecular sieves or other additives can improve the catalytic activity and enantioselectivity by removing trace amounts of water.

Issue 3: Low Diastereoselectivity in the Reduction of the β-Hydroxy Ketone

  • Question: I am performing a reduction of the β-hydroxy ketone to generate the C10-C12 diol, but the reaction is not diastereoselective. How can I control the formation of the desired syn or anti diol?

  • Answer: The diastereoselective reduction of β-hydroxy ketones is a critical step to establish the correct relative stereochemistry of the C10 and C12 hydroxyl groups. The choice of reducing agent and the use of chelating agents are key to controlling the stereochemical outcome.

    • For syn-Diols (Narasaka-Prasad Reduction): Use a chelating agent like a dialkylboron triflate or methoxyborane (e.g., Et₂BOMe) to form a six-membered chelate with the substrate. Subsequent reduction with a hydride source like NaBH₄ will proceed via an external hydride delivery, leading to the syn-diol.

    • For anti-Diols (Evans-Saksena Reduction): Employ a triacetoxyborohydride reagent (e.g., Me₄NBH(OAc)₃). This reagent facilitates an intramolecular hydride delivery from the same face as the existing hydroxyl group, resulting in the anti-diol.

Issue 4: Side Reactions in the Ring-Closing Metathesis (RCM) Step

  • Question: During the RCM reaction to form the δ-lactone ring, I am observing significant amounts of oligomerization and/or starting material decomposition. What can I do to favor the desired intramolecular cyclization?

  • Answer: Ring-closing metathesis is a powerful tool for forming the lactone ring of this compound, but it can be prone to competing intermolecular reactions, especially at higher concentrations.

    • High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.01 M) to favor the intramolecular cyclization over intermolecular oligomerization. This can be achieved by slow addition of the substrate to a solution of the catalyst.

    • Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for RCM.

    • Temperature: The reaction temperature can influence catalyst activity and stability. While some reactions proceed well at room temperature, others may require heating to reflux in solvents like dichloromethane or toluene.

    • Removal of Ethylene: The RCM reaction produces ethylene as a byproduct. Bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture can help to remove ethylene and drive the equilibrium towards the cyclic product.

Frequently Asked Questions (FAQs)

Q1: What is the established absolute stereochemistry of natural this compound?

A1: The absolute stereochemistry of naturally occurring this compound has been determined to be (6R, 10S, 12R).[1] This was established through the total synthesis of possible stereoisomers and comparison of their spectroscopic data (¹H NMR, ¹³C NMR, CD spectra) and specific rotation with those of the natural product.

Q2: Which key stereoselective reactions are most commonly employed in the synthesis of this compound?

A2: The most frequently utilized stereoselective reactions in the total synthesis of this compound include:

  • Asymmetric Hetero-Diels-Alder (HDA) reaction: To construct the chiral dihydropyranone core and set the C6 stereocenter.

  • Asymmetric Aldol reactions (e.g., Mukaiyama, Evans): To create the C10-C12 stereocenters in the side chain.

  • Brown's Asymmetric Allylation: To introduce a chiral homoallylic alcohol moiety, which can be further elaborated.

  • Diastereoselective Reduction of β-Hydroxy Ketones: To establish the relative stereochemistry of the 1,3-diol system.

  • Ring-Closing Metathesis (RCM): To form the δ-lactone ring.

Q3: How can I confirm the relative stereochemistry of the 1,3-diol in the side chain?

A3: The relative stereochemistry of the 1,3-diol can be determined using several NMR techniques. One common method is the analysis of the ¹³C NMR chemical shifts of the corresponding acetonide derivative. The chemical shifts of the acetonide methyl groups can provide information about the syn or anti relationship of the diol. Additionally, coupling constant analysis (J-values) in the ¹H NMR spectrum of the diol or its derivatives can also help in assigning the relative stereochemistry.

Data Presentation

Table 1: Comparison of Conditions for Diastereoselective Reduction of a β-Hydroxy Ketone

EntryReducing SystemProductDiastereomeric Ratio (syn:anti)Yield (%)
1NaBH₄syn/anti-diol~1:1>95
2Et₂BOMe, NaBH₄syn-diol>95:585
3Me₄NBH(OAc)₃anti-diol5:9590

Note: Data is representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction for the Dihydropyranone Core

This protocol is adapted from the synthesis of a key intermediate for this compound.[1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral (R,R)-Cr(salen) complex (0.025 mmol) is dissolved in anhydrous dichloromethane (5 mL).

  • Reaction Setup: The catalyst solution is cooled to 0°C. To this solution, the aldehyde (1.0 mmol) and Danishefsky's diene (1.5 mmol) are added sequentially.

  • Reaction Monitoring: The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 12-24 hours).

  • Work-up: The reaction is quenched by the addition of trifluoroacetic acid (TFA) (0.1 mL). The mixture is stirred for 30 minutes, then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the dihydropyranone.

Protocol 2: Diastereoselective Reduction of a β-Hydroxy Ketone to a syn-1,3-Diol (Narasaka-Prasad Reduction)

  • Chelation: To a solution of the β-hydroxy ketone (1.0 mmol) in a mixture of THF/MeOH (4:1, 10 mL) at -78°C, a solution of diethylmethoxyborane (Et₂BOMe) (1.2 mmol) in THF is added dropwise. The mixture is stirred at -78°C for 30 minutes.

  • Reduction: Sodium borohydride (NaBH₄) (1.5 mmol) is added in one portion.

  • Reaction Monitoring: The reaction is stirred at -78°C and monitored by TLC (typically 1-3 hours).

  • Work-up: The reaction is quenched by the addition of acetic acid (1 mL), followed by the addition of methanol (5 mL). The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is then co-evaporated with methanol three times to remove borate esters.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_core Dihydropyranone Core Synthesis cluster_side_chain Side Chain Elaboration cluster_final Final Assembly SM1 Aldehyde HDA Asymmetric Hetero-Diels-Alder SM1->HDA SM2 Danishefsky's Diene SM2->HDA Coupling Side Chain Coupling HDA->Coupling Aldol Asymmetric Aldol Reaction Reduction Diastereoselective Reduction Aldol->Reduction Reduction->Coupling RCM Ring-Closing Metathesis Coupling->RCM This compound This compound RCM->this compound

Caption: General workflow for the stereoselective synthesis of this compound.

Troubleshooting_Diastereoselective_Reduction cluster_solutions Troubleshooting Strategies Problem Low Diastereoselectivity in β-Hydroxy Ketone Reduction Chelating Use Chelating Boron Reagent (e.g., Et₂BOMe) Problem->Chelating To obtain syn-diol NonChelating Use Intramolecular Hydride Delivery (e.g., Me₄NBH(OAc)₃) Problem->NonChelating To obtain anti-diol DesiredSyn Desired Product: syn-1,3-Diol DesiredAnti Desired Product: anti-1,3-Diol Chelating->DesiredSyn NonChelating->DesiredAnti

Caption: Troubleshooting logic for diastereoselective reduction of β-hydroxy ketones.

References

Technical Support Center: Overcoming Solubility Challenges of Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cryptofolione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a hydrophobic molecule and is expected to have very low intrinsic solubility in aqueous buffers such as phosphate-buffered saline (PBS) or Tris-HCl. While specific quantitative data is not extensively published, its chemical structure suggests it is poorly soluble in water.[1] For experimental purposes, direct dissolution in aqueous media will likely result in precipitation or an inability to achieve desired concentrations.

Q2: What common organic solvents can be used to prepare a stock solution of this compound?

A2: To create a concentrated stock solution, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[2] A high-concentration stock in one of these solvents can then be diluted into your aqueous experimental medium.

Q3: What is the maximum percentage of organic solvent, like DMSO, that is acceptable in cell-based assays?

A3: The tolerance of cell lines to organic solvents varies. However, for most cell-based assays, it is a standard practice to keep the final concentration of DMSO below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q4: Are there methods to increase the aqueous solubility of this compound without using organic co-solvents?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These methods include the use of cyclodextrins to form inclusion complexes, formulation with surfactants to create micelles, and pH adjustment if the compound has ionizable groups.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Precipitation is observed when diluting the this compound stock solution into my aqueous experimental buffer.

This is a common issue arising from the poor aqueous solubility of this compound. When the concentrated organic stock solution is introduced to the aqueous medium, the compound may crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your experiment.

  • Optimize the Dilution Method:

    • Rapid Stirring: Add the stock solution dropwise into the vigorously stirring aqueous buffer. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

    • Stepwise Dilution: Perform serial dilutions, first into a mixture of the organic solvent and aqueous buffer, and then further into the final aqueous medium.

  • Incorporate a Co-solvent: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution can maintain solubility.[4] Be mindful of the tolerance of your system to the co-solvent.

  • Use a Solubility Enhancer: Consider pre-complexing this compound with a solubility enhancer before adding it to the aqueous buffer.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Inconsistent biological activity can be a direct consequence of variable compound solubility and precipitation in the assay medium.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, visually inspect your final this compound solution for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.

  • Solubility Enhancement Techniques: Employ a solubility enhancement strategy to ensure this compound remains in solution throughout the experiment.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize this compound.

  • pH Adjustment: Although this compound does not have strongly acidic or basic functional groups, slight pH adjustments of the buffer might influence solubility.[4] This should be explored empirically, ensuring the pH remains within the viable range for your experiment.

Data on Solubility Enhancement Strategies

The following tables present hypothetical but representative data on the impact of various solubility enhancement techniques on a poorly soluble compound like this compound.

Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
None0%< 1
DMSO0.5%15
DMSO1%45
Ethanol1%10
Ethanol5%60

Table 2: Effect of Cyclodextrins on the Apparent Solubility of this compound in Water

CyclodextrinConcentration (mM)Apparent Solubility (µg/mL)
None0< 1
Hydroxypropyl-β-cyclodextrin550
Hydroxypropyl-β-cyclodextrin10120
Sulfobutylether-β-cyclodextrin580
Sulfobutylether-β-cyclodextrin10200

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the aqueous buffer (e.g., PBS) to 37°C.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.

  • Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.

  • Visually inspect for any precipitation. If the solution is not clear, sonicate for 5-10 minutes in a bath sonicator.

Protocol 2: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 10 mM stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Prepare a 20 mM solution of HP-β-CD in the desired aqueous buffer.

  • Slowly add the this compound stock solution to the HP-β-CD solution while stirring.

  • Stir the mixture at room temperature for at least 1 hour, or overnight, to allow for complex formation.

  • The resulting solution will be a this compound:HP-β-CD complex. This can be further diluted in the aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Final Final Experimental Solution Stock->Final Dropwise addition with vortexing Buffer Aqueous Buffer (e.g., PBS) Buffer->Final Precipitation Precipitation Observed? Final->Precipitation Enhancer Use Solubility Enhancer (e.g., Cyclodextrin) Precipitation->Enhancer Yes Assay Proceed to Experiment Precipitation->Assay No Enhancer->Final Reformulate troubleshooting_logic start Inconsistent Experimental Results q1 Is precipitation visible in the final solution? start->q1 a1_yes Optimize Dilution Method: - Vigorous stirring - Lower concentration q1->a1_yes Yes q2 Is the final solvent concentration >0.5%? q1->q2 No use_enhancer Employ Solubility Enhancers: - Cyclodextrins - Surfactants a1_yes->use_enhancer a2_yes Perform vehicle control to assess solvent toxicity q2->a2_yes Yes a1_no Consider non-precipitation related issues q2->a1_no No

References

Stability of Cryptofolione under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cryptofolione under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage in solution, it is advisable to use anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Solutions should be stored at -20°C or lower. Avoid aqueous solutions for long-term storage, as the δ-lactone moiety in this compound may be susceptible to hydrolysis.[1]

Q2: How should I store the solid (powder) form of this compound?

A2: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a desiccated environment at low temperatures (-20°C is recommended).[2][3] Exposure to humidity and light can lead to degradation.[2]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is likely the hydrolysis of the δ-lactone ring, which would result in the corresponding hydroxy acid.[1] Additionally, the octa-1,7-dienyl side chain contains double bonds that may be susceptible to oxidation or isomerization upon exposure to light and oxygen.

Q4: Is this compound sensitive to pH changes?

A4: Yes, compounds containing lactone rings are often sensitive to pH.[1] Alkaline conditions can catalyze the hydrolysis of the lactone.[1] It is recommended to maintain neutral to slightly acidic conditions (pH 4-6) when working with this compound in aqueous buffers for short-term experiments.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: Repeated freeze-thaw cycles are not recommended as this can introduce moisture and potentially accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I am seeing a loss of biological activity in my experiments over time.

  • Possible Cause: The this compound sample may have degraded.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both solid and solution forms of this compound have been stored under the recommended conditions (see FAQs).

    • Prepare Fresh Solutions: Always use freshly prepared solutions for biological assays. If using a stock solution, ensure it has been stored correctly and for a minimal amount of time.

    • Analytical Check: If possible, check the purity of your this compound sample using an analytical technique such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current sample to that of a freshly prepared standard or the initial batch. Look for the appearance of new peaks or a decrease in the area of the main peak.

Problem 2: I observe a new, more polar peak in my HPLC analysis of an aged this compound sample.

  • Possible Cause: This is likely due to the hydrolysis of the lactone ring, resulting in the more polar open-chain hydroxy acid.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The hydrolyzed product should have a molecular weight that is 18 amu (the mass of water) greater than this compound.

    • Minimize Water Exposure: Ensure that all solvents used for sample preparation and storage are anhydrous. When preparing aqueous solutions for experiments, use them immediately.

    • pH Control: Check the pH of your experimental buffers. Avoid basic conditions.

Problem 3: The color of my solid this compound sample has changed over time.

  • Possible Cause: Color change can be an indicator of degradation, possibly due to oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Protect from Light: Always store this compound in amber vials or otherwise protected from light.[2]

    • Inert Atmosphere: For very long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Purity Analysis: A change in color warrants a purity check by HPLC or a similar method before use in experiments.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Different Storage Conditions Over 6 Months.

Storage ConditionTemperature (°C)Relative Humidity (%)Light ExposurePurity (%)Appearance
Recommended -20 < 20 Dark >99 White to off-white powder
Condition A4< 20Dark98No change
Condition B2560Dark92Slight yellowing
Condition C2560Ambient Light85Yellowish powder
Condition D4075Dark78Yellow-brown solid

Note: This data is illustrative and intended to demonstrate expected trends. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Purity and Degradation

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 60:40 (Acetonitrile:Water), which can be optimized based on the separation. Adding 0.1% formic acid to the aqueous phase can improve peak shape.

    • Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile or DMSO at a concentration of 1 mg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare the sample to be tested at a concentration of approximately 10 µg/mL in the mobile phase.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 200-300 nm range).

    • Analysis: Inject the standard and the sample. The purity of the sample can be calculated by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components (Area Percent method). The appearance of new peaks relative to the standard indicates the presence of degradation products.

Visualizations

Stability_Testing_Workflow cluster_setup Study Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation start Obtain High-Purity This compound batches Prepare Homogeneous Batches start->batches conditions Define Storage Conditions (Temp, Humidity, Light) batches->conditions storage Place Samples in Stability Chambers conditions->storage sampling Sample at Pre-defined Time Points (T0, T1, T2...) storage->sampling analysis Analyze Samples (HPLC, LC-MS, etc.) sampling->analysis data Collect and Tabulate Data (Purity, Degradants) analysis->data pathways Identify Degradation Products & Pathways data->pathways shelf_life Determine Shelf-Life & Recommend Storage pathways->shelf_life

References

Troubleshooting unexpected results in Cryptofolione bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays with Cryptofolione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

A1: this compound is a δ-lactone natural product isolated from the fruits of Cryptocarya alba.[1][2] It has demonstrated cytotoxic effects against various cell lines and activity against Trypanosoma cruzi trypomastigotes.[1][3] In one study, it reduced the number of T. cruzi trypomastigotes by 77% at a concentration of 250 µg/mL.[1] However, it showed little selectivity between its trypanocidal and cytotoxic effects on macrophages in the same study.[1]

Q2: What are the physical and chemical properties of this compound?

A2: Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC19H22O4[2]
Molecular Weight314.4 g/mol [2]
XLogP32.7[2]
IUPAC Name(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one[2]

Q3: What is the recommended solvent and storage condition for this compound?

A3: While specific solubility data for this compound is not detailed in the provided results, natural products with similar properties are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light. Stock solutions in DMSO can typically be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.[4]

Q4: What is the proposed mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not fully elucidated. However, as a δ-lactone, it belongs to a class of compounds known for a variety of biological activities. Its cytotoxic effects suggest it may interfere with fundamental cellular processes. The proposed biosynthesis of this compound involves a polyketide synthase (PKS) pathway.[5] Some natural product compounds can be promiscuous and act as pan-assay interference compounds (PAINS), so it is crucial to validate findings with multiple orthogonal assays.[6]

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments with this compound.

I. Cytotoxicity/Viability Assays (e.g., MTT, MTS)

Q5: My negative control (vehicle-treated) cells show low viability in the MTT assay. What went wrong?

A5: This issue can stem from several factors related to the vehicle, the cells, or the assay technique.

  • Solvent Toxicity: If you are using DMSO or another solvent as a vehicle, high concentrations can be toxic to cells. Ensure the final solvent concentration in the culture medium is low (typically ≤0.5%) and that your vehicle control contains the same final solvent concentration as your treated wells.[7]

  • Cell Culture Issues: Problems such as mycoplasma contamination, high passage number, or improper handling can lead to unhealthy cells that are more susceptible to stress.[8] It's important to use cell lines with a low passage number and regularly test for contamination.[8]

  • Seeding Density: Seeding too few cells can result in poor growth and low metabolic activity, leading to a weak signal. Conversely, seeding too many cells can lead to overcrowding and nutrient depletion.

Troubleshooting Workflow for Low Control Viability

G start Low Viability in Vehicle Control q1 Check Final Solvent Concentration start->q1 q1_yes Is it >0.5%? q1->q1_yes q1_sol Reduce solvent concentration. Re-run experiment. q1_yes->q1_sol Yes q2 Review Cell Culture Practices q1_yes->q2 No q2_check Check for: - Mycoplasma contamination - High passage number - Seeding density issues q2->q2_check q2_sol Use fresh, low-passage cells. Optimize seeding density. Test for mycoplasma. q2->q2_sol q3 Examine Incubation Time q2_sol->q3 q3_yes Was it too long? q3->q3_yes q3_sol Optimize incubation time to avoid nutrient depletion. q3_yes->q3_sol Yes

Caption: Troubleshooting logic for low viability in control wells.

Q6: I am observing inconsistent results (high variability) between replicate wells in my cytotoxicity assay. How can I improve reproducibility?

A6: High variability can obscure the true effect of this compound. Consistency is key in cell-based assays.[9][10]

ProblemPotential CauseRecommended Solution
High Variability Uneven Cell Seeding: Inconsistent number of cells per well.Ensure the cell suspension is homogenous before and during plating. Use appropriate pipetting techniques to avoid introducing bubbles.[8][11]
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Inaccurate Pipetting: Errors in adding the compound, media, or assay reagents.Calibrate pipettes regularly. Use a multichannel pipette for adding common reagents to improve consistency across the plate.[8]
Compound Precipitation: this compound may precipitate out of solution at higher concentrations.Visually inspect the media after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system.
Incomplete Formazan Solubilization (MTT Assay): Formazan crystals are not fully dissolved before reading the absorbance.Ensure the solubilization agent (e.g., DMSO) is added to all wells and mixed thoroughly. Allow sufficient incubation time for complete dissolution.[4]

Q7: The absorbance readings in my MTT assay are too low across the entire plate, even in control wells. What should I do?

A7: Low absorbance readings suggest a problem with either cell health, reagent activity, or the incubation steps.[12]

  • Low Cell Number/Metabolic Activity: The number of cells plated may be too low, or the cell line may have a naturally low metabolic rate.[7] Increase the cell seeding density or extend the cell culture period before adding the compound.

  • Short Incubation with MTT Reagent: The incubation time may be insufficient for the cells to reduce the MTT to formazan. Increase the incubation time (e.g., from 2 hours to 4 hours) and check for the formation of purple crystals under a microscope.[7]

  • Degraded MTT Reagent: The MTT reagent is light-sensitive and can degrade over time. If the solution appears blue-green instead of yellow, it should be discarded.[12] Always prepare it fresh or store it properly, protected from light.[12]

II. Downstream Assays (e.g., Western Blotting)

Q8: I am trying to validate this compound's effect on a specific protein pathway via Western Blot, but I am getting no signal or a very weak signal for my target protein.

A8: A weak or absent signal is a common Western Blot issue that can be traced to multiple steps in the protocol.[9][13]

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Insufficient Protein Loaded | The protein of interest is in low abundance, or the total protein loaded is too low. | Increase the amount of protein loaded per lane (e.g., from 15 µg to 30 µg). Confirm protein concentration with a reliable method like a BCA assay.[14][15] | | Poor Protein Transfer | The transfer from the gel to the membrane was inefficient. This is common for high molecular weight proteins. | Verify transfer by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage; for large proteins, consider an overnight wet transfer at a lower voltage.[14] | | Inactive Antibody | The primary or secondary antibody has lost activity due to improper storage or being a suboptimal dilution. | Use a fresh aliquot of the antibody. Optimize the antibody concentration by performing a titration.[9][16] Include a positive control lysate known to express the target protein. | | Problem with Detection Reagent | The ECL substrate may be expired or depleted. | Use fresh ECL substrate. Ensure you are working quickly as the signal can decay rapidly.[14] |

Q9: My Western blot shows high background noise, making it difficult to interpret the bands.

A9: High background can mask the specific signal of your target protein.[9][16]

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[13] Increase the blocking time (e.g., to 1.5 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa), as some antibodies have preferences.[16]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[13] Dilute your antibodies further.

  • Inadequate Washing: Insufficient washing will not remove all the unbound antibody.[9] Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST).[15]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the use of the MTT assay to measure the cytotoxic effects of this compound.[4][17]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old media from the plate and add 100 µL of the drug-containing media to the appropriate wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO) and "no cell" blank wells (media only for background subtraction).[11]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18]

  • Solubilization: Carefully remove the media containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4] Mix gently on a plate shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Subtract the average absorbance of the "no cell" blank wells from all other values. Calculate percent viability by normalizing the absorbance of treated wells to the average absorbance of the vehicle control wells. Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

MTT Assay Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight (18-24h) seed->incubate1 treat 3. Treat Cells with This compound Dilutions incubate1->treat incubate2 4. Incubate for Exposure Period (24-72h) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->mtt solubilize 6. Solubilize Formazan Crystals (e.g., DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability and Determine IC50 read->analyze

Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.

Protocol 2: Western Blotting

This protocol provides a general workflow for analyzing protein expression changes after this compound treatment.[4]

  • Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S stain.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.

  • Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cellular Environment cluster_cyto Cytoplasm compound This compound target Intracellular Target (e.g., Ribosome, Mitochondria) compound->target Enters Cell membrane Plasma Membrane stress Cellular Stress Response (e.g., Ribotoxic Stress) target->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical pathway of this compound inducing apoptosis.

References

Technical Support Center: Optimizing Dosage for Cryptofolione in Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Cryptofolione in cytotoxicity experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

A1: Based on preliminary data for styryllactones and related natural products, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. Due to the absence of specific IC50 values for this compound in various cancer cell lines, a broad range is advised to determine the effective dosage for your specific cell line of interest.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is expected to have low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). A stock solution of 10 mM to 50 mM in DMSO is a common starting point. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. For example, to achieve a final concentration of 100 µM this compound with a 0.1% DMSO concentration, you would add 1 µL of a 100 mM stock solution to 1 mL of culture medium.

Q3: What is the known mechanism of action for this compound-induced cytotoxicity?

A3: this compound has been shown to induce apoptosis in cancer cells. Its mechanism of action involves the inhibition of aerobic glycolysis.[1] This is achieved through the suppression of the Akt and c-Src signaling pathways, which leads to the upregulation of the transcription factor FoxO1.[1] Increased FoxO1 expression is associated with the promotion of apoptosis.[1]

Q4: Which cell lines have been reported to be sensitive to this compound?

A4: While specific IC50 values are not widely published, this compound has demonstrated cytotoxic effects against various cell types, including human hepatocellular carcinoma cells.[1] It has also shown moderate cytotoxicity in macrophages.[2]

Q5: How stable is this compound in cell culture medium?

A5: The stability of styryllactones like this compound in aqueous cell culture media can vary. It is advisable to prepare fresh dilutions of this compound from the DMSO stock solution for each experiment to minimize potential degradation. Long-term storage of diluted solutions in aqueous media is not recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant cytotoxicity observed at expected concentrations. 1. Sub-optimal concentration range: The effective concentration for your cell line may be higher than tested. 2. Compound instability: this compound may have degraded in the culture medium. 3. Low cell sensitivity: The chosen cell line may be resistant to this compound's mechanism of action.1. Perform a wider dose-response study: Test concentrations up to 250 µM. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from the DMSO stock immediately before each experiment. 3. Test on different cell lines: Use a panel of cell lines, including those known to be sensitive to glycolysis inhibitors.
High background cytotoxicity in vehicle control wells. 1. High DMSO concentration: The final DMSO concentration in the culture medium is too high. 2. Contaminated reagents: The DMSO or culture medium may be contaminated.1. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.5%. Perform a DMSO toxicity curve for your specific cell line. 2. Use fresh, sterile reagents: Filter-sterilize the DMSO stock solution and use fresh culture medium.
Inconsistent results between experiments. 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent incubation times: Variation in the duration of this compound treatment. 3. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions.1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Maintain consistent timing: Adhere to a strict timeline for treatment and assay procedures. 3. Use a standardized protocol for dilutions: Prepare fresh dilutions from a validated stock solution for each experiment.
Precipitation of this compound in culture medium. 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: Components in the serum or medium may cause precipitation.1. Lower the final concentration: Test a lower concentration range of this compound. 2. Use serum-free medium for treatment: If possible, treat cells in serum-free medium to reduce potential interactions.

Quantitative Data Summary

Due to the limited availability of published IC50 values for this compound across a wide range of cancer cell lines, the following table provides representative IC50 values for other cytotoxic natural compounds to serve as a general reference for experimental design.

Compound Cell Line IC50 (µM) Assay
Goniothalamin (a styryllactone)HeLa1.5MTT
Goniothalamin (a styryllactone)A5492.8MTT
Goniothalamin (a styryllactone)MCF-73.2MTT
ParthenolideHeLa5.0MTT
ParthenolideA5498.0MTT
CurcuminMCF-720.0MTT
CurcuminHepG225.0MTT

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect both the floating and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well plate D Treat Cells with This compound B->D C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Cryptofolione_Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_process Cellular Processes This compound This compound Akt Akt This compound->Akt cSrc c-Src This compound->cSrc FoxO1 FoxO1 Akt->FoxO1 cSrc->FoxO1 Glycolysis Aerobic Glycolysis FoxO1->Glycolysis Apoptosis Apoptosis FoxO1->Apoptosis Glycolysis->Apoptosis inhibition of glycolysis leads to

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Purification of Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Cryptofolione from crude plant extracts. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: The purification of this compound, a type of α,β-unsaturated δ-lactone, from a crude plant extract typically involves a multi-step process. This process begins with the extraction of secondary metabolites from the plant material, followed by a series of chromatographic separations to isolate this compound, and concludes with a final purification step, usually recrystallization, to obtain the compound at high purity.[1][2][3][4]

Q2: Which plant parts and solvents are recommended for the initial extraction?

A2: this compound and similar lactones have been isolated from the bark, leaves, and twigs of Cryptocarya species.[5][6][7] The choice of solvent for extraction depends on the polarity of the target compound. A common approach is to perform sequential extractions with solvents of increasing polarity, such as hexane, dichloromethane (or ethyl acetate), and methanol.[1][8][9] this compound, being moderately polar, is often found in the dichloromethane or ethyl acetate fraction.

Q3: What chromatographic techniques are most effective for this compound purification?

A3: A combination of chromatographic techniques is generally employed.[2]

  • Low-Pressure Column Chromatography (LPLC): This is an essential step for the initial fractionation of the crude extract.[10][11][12] Silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane-ethyl acetate is used to separate compounds based on polarity.[13]

  • High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, preparative or semi-preparative HPLC is the method of choice.[14][15][16] A reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is typically effective.[17]

Q4: How can the purity of the isolated this compound be assessed?

A4: The purity of the final product can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity by analyzing the peak area of this compound relative to any impurities.[15]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and purity of the isolated compound.[4][18]

Troubleshooting Guides

This section addresses common problems that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction due to inappropriate solvent or insufficient extraction time.- Ensure the plant material is finely ground to increase surface area.[1] - Use a sequence of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). - Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.[9]
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve good separation.[14] - Ensure the amount of crude extract loaded is appropriate for the column size. - Pack the column carefully to avoid channels and cracks.
Co-elution of Impurities with this compound Similar polarities of this compound and impurities.- Use a shallower solvent gradient during column chromatography. - Employ a different chromatographic technique, such as Sephadex LH-20 column chromatography, which separates based on size and polarity.[2] - Utilize preparative HPLC with a high-resolution column for the final purification step.[14]
Crystals Do Not Form During Recrystallization - The solution is not supersaturated (too much solvent used). - The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration of the compound.[19] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[20]
Formation of an Oil Instead of Crystals The melting point of the impure compound is below the temperature of the solution.- Add a small amount of additional solvent to redissolve the oil and allow it to cool more slowly.[19] - Try a different recrystallization solvent or a solvent mixture.
Low Recovery After Recrystallization - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[21] - The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the compound.[20] - Chill the rinsing solvent in an ice bath before use.[20]

Experimental Protocols

Extraction of this compound from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., bark of Cryptocarya sp.) and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material sequentially with hexane, ethyl acetate, and methanol at room temperature for 48-72 hours for each solvent.

    • After each extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extracts. The ethyl acetate fraction is expected to be enriched with this compound.

Purification by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

    • Load the crude ethyl acetate extract (adsorbed onto a small amount of silica gel) onto the top of the column.

  • Elution:

    • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, visualizing the spots under UV light or by staining with an appropriate reagent.

    • Combine the fractions containing this compound based on their TLC profiles.

Final Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of hexane and ethyl acetate).

  • Dissolution: Dissolve the semi-purified this compound from the combined column chromatography fractions in a minimum amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Quantitative Data Summary

The following table provides an estimated summary of the quantitative data that could be expected during the purification of this compound, based on typical yields for similar natural products.

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Crude Ethyl Acetate Extract 1000 (dry plant material)505~10
Column Chromatography Fraction 502.55~70
Recrystallized this compound 2.51.560>95

Experimental Workflow

experimental_workflow plant_material Dried & Ground Plant Material (e.g., Cryptocarya bark) extraction Solvent Extraction (Hexane, Ethyl Acetate, Methanol) plant_material->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc combined_fractions Combined Fractions Containing this compound tlc->combined_fractions recrystallization Recrystallization combined_fractions->recrystallization pure_this compound Purified this compound recrystallization->pure_this compound analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_this compound->analysis

Caption: Workflow for the purification of this compound.

References

Avoiding degradation of Cryptofolione during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Cryptofolione Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on methods to prevent its degradation during experimental procedures. As specific degradation kinetics for this compound are not extensively documented in public literature, the recommendations provided are based on the chemical properties of its core structure (a δ-lactone with conjugated double bonds and hydroxyl groups) and general best practices for handling sensitive natural products.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

Solid this compound should be stored under conditions that minimize exposure to factors known to degrade similar chemical structures. For optimal stability, store the lyophilized powder in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For long-term storage, placing the vial inside a desiccator with an inert gas like argon or nitrogen is recommended to prevent oxidation and hydrolysis.

Q2: What is the best way to prepare and store stock solutions of this compound?

To prepare stock solutions, use a high-quality, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is fresh and stored under proper conditions to avoid introducing water or reactive impurities. After completely dissolving the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped vials to avoid repeated freeze-thaw cycles and light exposure. Store these

Validation & Comparative

Validating the Trypanocidal Potential of Synthetic Cryptofolione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the trypanocidal activity of synthetic Cryptofolione against established treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The data presented is intended for researchers, scientists, and drug development professionals engaged in the search for novel therapeutic agents against this neglected tropical disease.

Introduction

Chagas disease remains a significant public health concern, primarily in Latin America. The current therapeutic options, Benznidazole and Nifurtimox, exhibit variable efficacy, particularly in the chronic phase of the disease, and are associated with significant side effects. This necessitates the exploration of new, effective, and safer trypanocidal compounds. This compound, a δ-lactone isolated from Cryptocarya alba, has demonstrated activity against Trypanosoma cruzi. This guide evaluates the available data on synthetic this compound and compares its performance with standard trypanocidal drugs.

Comparative Efficacy

Table 1: In Vitro Trypanocidal Activity against Trypanosoma cruzi

CompoundParasite StageIC50 / ActivityReference
This compound Trypomastigotes77% reduction at 250 µg/mL[1]
Benznidazole Epimastigotes~10 µM[2]
Amastigotes1.47 ± 0.08 µM[3]
Nifurtimox EpimastigotesIC50 values varied from 5.301 ± 1.973 to 104.731 ± 4.556 μM[4]

Table 2: Cytotoxicity against Mammalian Cells

CompoundCell LineIC50 / ActivityReference
This compound MacrophagesModerate cytotoxicity[1]
Benznidazole Vero cells-
Nifurtimox --

Mechanism of Action

The precise mechanism of action of this compound against Trypanosoma cruzi has not yet been elucidated. In contrast, the mechanisms of Benznidazole and Nifurtimox are better understood and involve the generation of reactive oxygen species and subsequent damage to parasitic DNA and other macromolecules.

  • Benznidazole: This prodrug is activated by a parasite-specific nitroreductase, leading to the formation of reactive metabolites that cause DNA damage.[5]

  • Nifurtimox: Similarly, Nifurtimox is reduced by a nitroreductase to generate cytotoxic metabolites, including a nitrile derivative, that induce oxidative stress and DNA damage.[6]

The workflow for validating the trypanocidal activity of a new compound like this compound is depicted below.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Primary Screening (Epimastigotes) Primary Screening (Epimastigotes) Compound Synthesis->Primary Screening (Epimastigotes) Secondary Screening (Amastigotes & Trypomastigotes) Secondary Screening (Amastigotes & Trypomastigotes) Primary Screening (Epimastigotes)->Secondary Screening (Amastigotes & Trypomastigotes) Cytotoxicity Assays Cytotoxicity Assays Secondary Screening (Amastigotes & Trypomastigotes)->Cytotoxicity Assays Selectivity Index Calculation Selectivity Index Calculation Cytotoxicity Assays->Selectivity Index Calculation Target Identification Target Identification Selectivity Index Calculation->Target Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Metabolic Profiling Metabolic Profiling Enzyme Inhibition Assays->Metabolic Profiling Animal Model Studies Animal Model Studies Metabolic Profiling->Animal Model Studies Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model Studies->Efficacy & Toxicity Assessment Preclinical Candidate Preclinical Candidate Efficacy & Toxicity Assessment->Preclinical Candidate

Workflow for Validating Trypanocidal Activity

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of trypanocidal compounds. Below are outlines of commonly used assays.

In Vitro Trypanocidal Assays

1. Epimastigote Growth Inhibition Assay:

  • Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) at 27°C.

  • Assay Setup: Epimastigotes in the exponential growth phase are seeded in 96-well plates at a specific density (e.g., 1x10^6 parasites/mL).

  • Compound Addition: The test compound is added at various concentrations. Benznidazole is typically used as a positive control.

  • Incubation: Plates are incubated at 27°C for a defined period (e.g., 72 hours).

  • Readout: Parasite growth is determined by direct counting using a hemocytometer or by using a colorimetric method (e.g., MTT assay). The IC50 value is calculated from the dose-response curve.

2. Amastigote/Trypomastigote Assay:

  • Cell Culture: Mammalian host cells (e.g., Vero cells) are seeded in 96-well plates and incubated to form a monolayer.

  • Infection: The host cells are infected with trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Compound Addition: The test compound is added to the infected cells.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for amastigote replication and differentiation back to trypomastigotes (typically 72-96 hours).

  • Readout: The number of intracellular amastigotes or released trypomastigotes is quantified, often using automated imaging systems or by measuring the activity of a reporter enzyme (e.g., β-galactosidase) in engineered parasite strains.

Cytotoxicity Assay

MTT Assay on Macrophages (e.g., RAW 264.7):

  • Cell Culture: Macrophage cells are seeded in 96-well plates and incubated to allow for adherence.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization and Readout: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

The general workflow for a cytotoxicity assay is presented below.

G Seed Mammalian Cells Seed Mammalian Cells Incubate (24h) Incubate (24h) Seed Mammalian Cells->Incubate (24h) Add Test Compound Add Test Compound Incubate (24h)->Add Test Compound Incubate (48h) Incubate (48h) Add Test Compound->Incubate (48h) Add MTT Reagent Add MTT Reagent Incubate (48h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

MTT Cytotoxicity Assay Workflow

Conclusion

Synthetic this compound exhibits trypanocidal activity against Trypanosoma cruzi, but further studies are required to establish its precise potency and selectivity. The lack of detailed IC50 values and a clear understanding of its mechanism of action are current limitations. Future research should focus on determining these parameters and exploring structural modifications to enhance its therapeutic index. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation of this compound and other novel compounds in the quest for improved treatments for Chagas disease.

References

Unveiling the Cytotoxic Potential of Cryptofolione and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on the cytotoxicity of Cryptofolione and its derivatives reveals a family of compounds with significant, yet varied, anti-proliferative activities. This guide synthesizes key experimental findings, offering a comparative analysis for researchers and drug development professionals engaged in the pursuit of novel therapeutic agents. While direct quantitative comparisons for this compound are limited, data from structurally related compounds, the cryptolactones, provide valuable insights into the potential efficacy of this class of natural products.

Comparative Cytotoxicity: A Look at the Numbers

In contrast, a series of related α,β-unsaturated δ-lactones, known as cryptolactones A1, A2, B1, and B2, have been synthesized and evaluated for their cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. These compounds exhibited a range of potencies, with IC50 values spanning from 2.1 to 42 µM. The specific IC50 values for each cryptolactone are detailed in the table below.

CompoundCell LineIC50 (µM)
Cryptolactone A1HL-602.1
Cryptolactone A2HL-605.8
Cryptolactone B1HL-604.5
Cryptolactone B2HL-6010.2
Positive Control HL-60 -
DoxorubicinHL-600.08

Table 1: Cytotoxicity (IC50) of Cryptolactone Derivatives against HL-60 Cells.

Data regarding the cytotoxicity of the specific this compound derivative, 6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-one, is limited. It has been reported as inactive in trypanocidal assays, but its cytotoxic effects on mammalian cell lines have not been extensively documented in available literature.[1][3]

Delving into the Mechanism: A Potential Signaling Pathway

While the precise signaling pathways affected by this compound remain to be fully elucidated, studies on the structurally similar compound, Cryptocaryone, offer a compelling model. Research has shown that Cryptocaryone induces apoptosis in cancer cells by targeting the Akt and c-Src signaling pathways. This mechanism provides a logical starting point for investigating the mode of action of this compound and its derivatives.

G This compound This compound / Derivatives Akt Akt This compound->Akt Inhibition cSrc c-Src This compound->cSrc Inhibition Downstream Downstream Effectors Akt->Downstream Activation cSrc->Downstream Activation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Corner: Methodologies for Cytotoxicity Assessment

The evaluation of cytotoxicity is a cornerstone of anti-cancer drug discovery. The following section details a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed to determine the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a further 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with This compound/derivatives A->B C Add MTT solution B->C D Incubate (3-4 hours) C->D E Solubilize formazan D->E F Read absorbance (570 nm) E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The available evidence suggests that this compound and its structural relatives, the cryptolactones, represent a promising class of cytotoxic compounds. While further research is needed to quantify the specific potency of this compound and a broader range of its derivatives against various cancer cell lines, the existing data provides a strong rationale for their continued investigation. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for the potential development of these natural products into effective anti-cancer therapeutics.

References

A Comparative Analysis of Cryptofolione and Standard Anti-Parasitic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-parasitic efficacy of Cryptofolione, a natural compound isolated from Cryptocarya alba, with established standard-of-care drugs for the treatment of infections caused by Trypanosoma cruzi and Leishmania spp. This document synthesizes available preclinical data, details experimental methodologies, and visualizes known mechanisms of action to offer a clear and objective assessment for researchers in the field of anti-parasitic drug development.

Data Presentation: Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the in vitro efficacy and cytotoxicity of this compound compared to standard anti-parasitic drugs. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different methodologies employed.

Table 1: In Vitro Efficacy against Trypanosoma cruzi

CompoundParasite StageEfficacy MetricConcentration% Inhibition/ActivityReference
This compound Trypomastigotes% Reduction250 µg/mL77%[1][2]
Benznidazole AmastigotesIC500.51 µM50%[3]
Nifurtimox Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: In Vitro Efficacy against Leishmania spp.

CompoundLeishmania SpeciesParasite StageEfficacy MetricConcentrationReference
This compound Leishmania spp.PromastigotesMild Inhibitory EffectNot Specified[1][2]
Miltefosine L. donovaniAmastigotesIC500.51 µM[3]
Amphotericin B L. infantum, L. tropica, L. major, L. braziliensisPromastigotesIC50< 1 µg/mL[5]
Amphotericin B L. infantum, L. tropicaAmastigotesIC50< 2 µg/mL[5]

Table 3: In Vitro Cytotoxicity against Macrophages

CompoundCell TypeCytotoxicity MetricConcentration% Viability/EffectReference
This compound MacrophagesModerate CytotoxicityNot SpecifiedNot Specified[1][2]
Benznidazole Murine MacrophagesNot CytotoxicNot SpecifiedNot Specified[6][7]
Miltefosine MacrophagesCw508.7 µM50% Inhibition[8]
Amphotericin B J774.1, RAW 264.7No significant toxicity at effective concentrationsNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the in vitro assessment of anti-parasitic compounds, followed by specific details where available for the standard drugs.

General In Vitro Anti-Trypanosomal Assay (Trypomastigotes)
  • Parasite Culture: Trypanosoma cruzi trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., L929 fibroblasts).

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in culture medium.

  • Incubation: Trypomastigotes are incubated with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Viability Assessment: The number of motile parasites is determined using a hemocytometer under a microscope. The percentage of reduction in parasite number is calculated relative to a solvent-treated control.

General In Vitro Anti-Leishmanial Assay (Promastigotes and Amastigotes)
  • Promastigote Assay:

    • Parasite Culture: Leishmania spp. promastigotes are cultured in appropriate liquid media (e.g., M199) at a specific temperature (e.g., 26°C).

    • Incubation: Logarithmic phase promastigotes are incubated with serial dilutions of the test compound for a set duration (e.g., 72 hours).

    • Viability Assessment: Parasite viability is assessed using methods such as the resazurin reduction assay or by direct counting with a hemocytometer. The IC50 value is then determined.

  • Amastigote Assay:

    • Macrophage Infection: A macrophage cell line (e.g., J774.A1) is infected with stationary phase Leishmania promastigotes.

    • Compound Treatment: After infection and removal of free promastigotes, the infected macrophages are treated with different concentrations of the test compound.

    • Assessment: After a defined incubation period (e.g., 72 hours), the cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is counted microscopically. The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.

Cytotoxicity Assay
  • Cell Culture: A mammalian cell line, typically macrophages (e.g., J774.A1 or primary peritoneal macrophages), is cultured in a suitable medium.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

  • Viability Measurement: Cell viability is determined using a colorimetric assay such as MTT, MTS, or by measuring the release of lactate dehydrogenase (LDH). The CC50 (50% cytotoxic concentration) is then calculated.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is paramount for rational drug design and development. While the precise mechanism of this compound remains to be elucidated, the pathways for the standard anti-parasitic drugs have been investigated.

This compound

The mechanism of action for this compound's anti-parasitic activity has not been reported.

Standard Anti-parasitic Drugs
  • Benznidazole and Nifurtimox (Trypanosoma cruzi) : These nitroheterocyclic drugs are pro-drugs that are activated by a parasite-specific type I nitroreductase. This activation leads to the generation of reactive oxygen species (ROS) and other radical species that cause extensive damage to parasite DNA, proteins, and lipids, ultimately leading to cell death.[4][9]

  • Miltefosine (Leishmania spp.) : Miltefosine has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and the integrity of the parasite's cell membrane.[10][11] It also disrupts mitochondrial function and induces an apoptosis-like cell death in the parasite.[10][12]

  • Amphotericin B (Leishmania spp.) : This polyene antibiotic acts by binding to ergosterol, a key component of the parasite's cell membrane. This binding forms pores in the membrane, leading to the leakage of intracellular ions and macromolecules, resulting in cell death.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow In Vitro Anti-Leishmanial Amastigote Assay Workflow A Macrophage Cell Culture (e.g., J774.A1) B Infection with Leishmania Promastigotes A->B C Removal of Extracellular Promastigotes B->C D Treatment with Test Compound C->D E Incubation (e.g., 72 hours) D->E F Fixation and Staining (e.g., Giemsa) E->F G Microscopic Quantification of Intracellular Amastigotes F->G H IC50 Determination G->H

Caption: Workflow for in vitro anti-leishmanial amastigote screening.

G cluster_amphob Mechanism of Action: Amphotericin B AmB Amphotericin B Ergosterol Ergosterol (in Parasite Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion & Macromolecule Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Amphotericin B mechanism of action.

G cluster_nitro Mechanism of Action: Nitroheterocyclic Drugs Prodrug Benznidazole / Nifurtimox (Prodrug) Nitroreductase Parasite Type I Nitroreductase Prodrug->Nitroreductase Activated by Radicals Reactive Oxygen Species & Radical Metabolites Nitroreductase->Radicals Generates Damage Damage to DNA, Proteins, Lipids Radicals->Damage Death Cell Death Damage->Death

Caption: Nitroheterocyclic drug activation pathway.

Conclusion

This compound has demonstrated initial anti-parasitic activity against Trypanosoma cruzi and Leishmania spp. in vitro.[1][2] However, the available data is limited, and a significant concern is its moderate cytotoxicity and low selectivity.[1][2] In comparison, standard drugs such as benznidazole, nifurtimox, miltefosine, and amphotericin B have well-defined efficacy profiles and established mechanisms of action.

Further research is imperative to fully assess the potential of this compound as a viable anti-parasitic candidate. Future studies should focus on:

  • Determining the IC50 values of this compound against a panel of relevant parasite species and strains.

  • Conducting comprehensive cytotoxicity and selectivity studies to establish a therapeutic window.

  • Elucidating the mechanism of action to identify its molecular targets.

  • Performing in vivo efficacy studies in relevant animal models of infection.

This guide serves as a foundational resource for researchers, providing a clear summary of the current knowledge and highlighting the critical gaps that need to be addressed in the evaluation of this compound as a potential anti-parasitic therapeutic.

References

A Comparative Analysis of Cryptotanshinone's Biological Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of comprehensive, publicly available data on the biological effects of Cryptofolione in different cancer cell lines, this guide will instead focus on a similarly named compound, Cryptotanshinone . The experimental data, protocols, and pathways described herein pertain to Cryptotanshinone and are intended to serve as a comparative framework for researchers interested in the cross-validation of natural compounds in oncology research.

Cryptotanshinone, a major active component isolated from the root of Salvia miltiorrhiza, has demonstrated a range of anti-cancer properties, including the induction of apoptosis and cell cycle arrest.[1][2] This guide provides a comparative overview of its efficacy in various cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Comparison of Cryptotanshinone's Effects

The following table summarizes the key biological effects of Cryptotanshinone across different cancer cell lines as reported in the literature. This data provides a basis for comparing its potency and mechanism of action in diverse cancer types.

Cell LineCancer TypeIC50 (µM)Primary EffectKey Molecular Changes
B16 Melanoma12.37G2/M ArrestInduction of Cdc25c
B16BL6 Melanoma8.65G1 ArrestIncreased p21 expression
A549 Non-Small Cell Lung CancerNot SpecifiedG0/G1 Arrest & Apoptosis↓ Cyclin A, D, E, Cdk2, Cdk4; ↑ Cleaved Caspase-3, -9, PARP, Bax; ↓ Bcl-2, Survivin, cIAP-1, -2; ↓ PI3K, p-Akt, p-GSK-3β
H460 Non-Small Cell Lung CancerNot SpecifiedG0/G1 Arrest & Apoptosis↓ Cyclin A, D, E, Cdk2, Cdk4; ↑ Cleaved Caspase-3, -9, PARP, Bax; ↓ Bcl-2, Survivin, cIAP-1, -2; ↓ PI3K, p-Akt, p-GSK-3β
HCCC-9810 CholangiocarcinomaNot SpecifiedS-Phase Arrest & Apoptosis↓ Cyclin A1; ↑ Cyclin D1; ↓ Bcl-2; ↑ Bax; ↓ p-JAK2, p-STAT3, p-Akt, p-NFκB
RBE CholangiocarcinomaNot SpecifiedS-Phase Arrest & Apoptosis↓ Cyclin A1; ↑ Cyclin D1; ↓ Bcl-2; ↑ Bax; ↓ p-JAK2, p-STAT3, p-Akt, p-NFκB

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological effects of Cryptotanshinone.

1. Cell Viability and Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic and anti-proliferative effects of Cryptotanshinone.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Cryptotanshinone (e.g., 0, 1, 10, 25 µM) for a specified duration (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Cryptotanshinone.

  • Procedure:

    • Plate cells in 6-well plates and treat with Cryptotanshinone for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

3. Apoptosis Assay by Annexin V-FITC/PI Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with Cryptotanshinone as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

4. Western Blot Analysis

  • Objective: To detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.

  • Procedure:

    • Lyse Cryptotanshinone-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cdk4, Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental design and molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cell Lines (e.g., A549, HCCC-9810) treatment Treat with Cryptotanshinone (Varying Concentrations & Durations) start->treatment viability MTT Assay (Cell Viability/IC50) treatment->viability cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot analysis Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->analysis cell_cycle->analysis apoptosis->analysis pathway Pathway Analysis (Identify affected signaling pathways) western_blot->pathway

Caption: Experimental workflow for assessing Cryptotanshinone's effects.

The PI3K/Akt pathway is a key signaling cascade that is frequently dysregulated in cancer and is a target of Cryptotanshinone in non-small cell lung cancer cells.[1][2]

PI3K_Akt_Pathway Cryptotanshinone Cryptotanshinone PI3K PI3K Cryptotanshinone->PI3K Akt Akt PI3K->Akt p-Akt GSK3b GSK-3β Akt->GSK3b p-GSK-3β Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cryptotanshinone's inhibition of the PI3K/Akt signaling pathway.

The cross-validation of a compound's biological effects in different cell lines is a fundamental step in pre-clinical drug development.

cross_validation_logic cluster_cell_lines Diverse Cancer Cell Lines cluster_outcomes Comparative Analysis Compound Cryptotanshinone CellLineA Cell Line A (e.g., Melanoma) Compound->CellLineA CellLineB Cell Line B (e.g., Lung Cancer) Compound->CellLineB CellLineC Cell Line C (e.g., Cholangiocarcinoma) Compound->CellLineC Efficacy Differential Efficacy (IC50 values) CellLineA->Efficacy Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) CellLineA->Mechanism CellLineB->Efficacy CellLineB->Mechanism CellLineC->Efficacy CellLineC->Mechanism Conclusion Identify Common vs. Cell-Specific Effects Efficacy->Conclusion Mechanism->Conclusion

Caption: Logical flow for cross-validating a compound's biological effects.

References

The Stereochemical Influence on Cryptofolione's Biological Promise: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms in the natural product Cryptofolione, a δ-lactone isolated from Cryptocarya species, is a critical determinant of its biological activity. While research has established the absolute configuration of the naturally occurring and more active stereoisomer, a comprehensive comparison with its synthetic counterparts remains a key area of investigation for realizing its full therapeutic potential.

This compound has demonstrated a range of biological effects, including moderate activity against the parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.), as well as cytotoxic effects against various cell lines.[1][2] The naturally occurring form of this compound has been identified as the (6R,10S,12R) stereoisomer through extensive synthetic and spectroscopic analysis.[3] The synthesis of other stereoisomers has been crucial in this elucidation, yet direct comparative studies on their bioactivity are not extensively documented in publicly available literature.

Comparative Bioactivity: An Unfolding Story

While quantitative, side-by-side comparisons of the bioactivity of all possible stereoisomers of this compound are limited, the available data suggests that the natural (6R,10S,12R) configuration is likely the most biologically potent form. The synthesis of other stereoisomers, such as the enantiomer of (6R,10R,12S)-Cryptofolione, was primarily undertaken to confirm the absolute stereochemistry of the natural product rather than for a systematic evaluation of their pharmacological profiles.[3]

The known biological activities of naturally occurring this compound are summarized below. It is important to note that these activities are attributed to the (6R,10S,12R) isomer.

BioactivityTarget Organism/Cell LineReported EffectReference
Trypanocidal Trypanosoma cruziModerate activity against trypomastigotes.[1]
Leishmanicidal Leishmania spp.Moderate activity against promastigotes.[1]
Cytotoxicity Macrophages, T. cruzi amastigotesModerate cytotoxicity observed.[1]

The lack of comprehensive comparative data underscores a significant gap in the structure-activity relationship (SAR) studies of this compound. A thorough investigation into how the stereochemistry at each of the three chiral centers—C6, C10, and C12—independently and collectively influences its interaction with biological targets would be invaluable for the design of more potent and selective analogs.

Experimental Methodologies

The following are generalized experimental protocols for assessing the key bioactivities of this compound, based on standard assays in the field.

Trypanocidal Activity Assay (Anti-trypomastigote)
  • Parasite Culture: Trypanosoma cruzi trypomastigotes are cultured in an appropriate medium (e.g., LIT medium) supplemented with fetal bovine serum.

  • Compound Preparation: this compound stereoisomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay: In a 96-well microplate, trypomastigotes are incubated with varying concentrations of the test compounds for a defined period (e.g., 24 or 48 hours). A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

  • Viability Assessment: Parasite viability is determined by counting motile parasites using a hemocytometer under a microscope or by using a colorimetric assay such as the MTT assay.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

Leishmanicidal Activity Assay (Anti-promastigote)
  • Parasite Culture: Leishmania spp. promastigotes are grown in a suitable culture medium (e.g., M199 medium) supplemented with fetal bovine serum.

  • Compound Preparation: Similar to the trypanocidal assay, stock solutions and serial dilutions of this compound stereoisomers are prepared.

  • Assay: Promastigotes are incubated with different concentrations of the compounds in a 96-well plate for a specified duration (e.g., 48 or 72 hours). Positive (e.g., amphotericin B) and negative controls are included.

  • Viability Assessment: Parasite viability is assessed by direct counting or using a resazurin-based assay.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Cytotoxicity Assay (e.g., against Macrophages)
  • Cell Culture: A macrophage cell line (e.g., J774 or RAW 264.7) is maintained in an appropriate culture medium (e.g., DMEM) with fetal bovine serum.

  • Assay: Cells are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of the this compound stereoisomers for a set period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using the MTT or similar colorimetric assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI), calculated as CC50/IC50, can then be determined to assess the compound's specificity for the parasite over the host cell.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Given its cytotoxic nature, it is plausible that it may induce apoptosis or other forms of programmed cell death in target cells.

Below is a hypothetical workflow illustrating the steps involved in investigating the mechanism of action of this compound stereoisomers.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Synthesize this compound Stereoisomers B Comparative Bioactivity Assays (Trypanocidal, Leishmanicidal, Cytotoxicity) A->B C Identify Most Active Stereoisomer(s) B->C D Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) C->D E Cell Cycle Analysis C->E F Target Identification Studies (e.g., Affinity Chromatography, Proteomics) C->F G Identify Modulated Proteins/Pathways F->G H Western Blot Analysis for Key Signaling Proteins G->H I Gene Expression Analysis (e.g., qPCR, RNA-seq) G->I

Caption: Workflow for investigating the bioactivity and mechanism of action of this compound stereoisomers.

A potential, though hypothetical, signaling pathway that could be affected by a cytotoxic compound like this compound leading to apoptosis is depicted below.

G This compound (6R,10S,12R)-Cryptofolione CellularTarget Putative Cellular Target (e.g., Enzyme, Receptor) This compound->CellularTarget StressResponse Cellular Stress Response CellularTarget->StressResponse Mitochondria Mitochondrial Dysfunction StressResponse->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade for this compound-induced apoptosis.

Future Directions

The field of this compound research would greatly benefit from studies that systematically synthesize all possible stereoisomers and evaluate their bioactivities in parallel. This would provide a clear understanding of the stereochemical requirements for its antiparasitic and cytotoxic effects. Furthermore, identifying the specific molecular targets and unraveling the signaling pathways modulated by the most active stereoisomer will be crucial for the rational design of new and more effective therapeutic agents based on the this compound scaffold. Such studies will be instrumental in determining whether the development of this compound or its analogs is a viable strategy for new drug discovery.

References

Comparative analysis of different synthetic routes to Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptofolione, a naturally occurring δ-lactone, has garnered significant interest in the scientific community due to its potential therapeutic properties, including trypanocidal and leishmanicidal activities.[1][2][3] The stereochemically complex structure of this compound has presented a considerable challenge for synthetic chemists, leading to the development of various synthetic strategies. This guide provides a comparative analysis of different synthetic routes to this compound, offering a comprehensive overview of their efficiency and methodologies to aid researchers in selecting the most suitable approach for their objectives.

Key Synthetic Strategies and Quantitative Comparison

Several distinct synthetic routes to this compound have been reported, each employing different key reactions and starting materials. The efficiency of these routes can be compared based on metrics such as the number of linear steps and overall yield. Below is a summary of the quantitative data for some of the prominent syntheses.

Synthetic ApproachKey ReactionsLongest Linear SequenceOverall YieldReference
Li et al. (Formal Synthesis) Mukaiyama Aldol Reaction, Indium-promoted Barbier Reaction, Olefin Cross-Metathesis6 stepsN/A[4][5]
Das et al. Keck Allylation, Mitsunobu Inversion, Olefin Cross-MetathesisN/AN/A[6]
Katsuki et al. Asymmetric Hetero Diels-Alder Reaction, Diastereoselective ReductionN/AN/A[2][7]
Reddy et al. (via common intermediate) Acyl Anion Coupling with Chiral Allyl Epoxide or Prins Cyclization, Cross-MetathesisN/AN/A[1]
Reddy et al. (from benzylidene acetone) Lipase-mediated Resolution, DBU-mediated Isomerization, Brown Allylation, Ring-Closing Metathesis (RCM)N/AN/A[1]
Chandrasekhar et al. (via common intermediate) Asymmetric Reduction of Propargyl Ketone, Olefin Cross-MetathesisN/AN/A[1]
Yadav et al. (from Chan's diene) Enantioselective Mukaiyama Aldol, Diastereoselective Reduction, Intramolecular oxa-Michael, Asymmetric Allylation, RCMN/AN/A[1]

N/A: Data not available in the provided search results.

Detailed Analysis of Synthetic Routes

This section provides a more in-depth look at some of the synthetic strategies, highlighting the key transformations and experimental approaches.

The Li Group's Formal Synthesis

This approach focuses on a concise and unified strategy for the formal synthesis of this compound.[4][5] The synthesis commences from trans-cinnamaldehyde and utilizes a Crimmins modified Evans aldol reaction.

Experimental Workflow:

G cluster_start Starting Material cluster_key Key Steps cluster_end Product trans-cinnamaldehyde trans-cinnamaldehyde Crimmins_Evans_Aldol Crimmins Modified Evans Aldol Reaction trans-cinnamaldehyde->Crimmins_Evans_Aldol 1. Aldehyde 2. Reagent 7 DIBAL-H_Reduction DIBAL-H Reduction Crimmins_Evans_Aldol->DIBAL-H_Reduction Intermediate 12 Barbier_Reaction In(0)-promoted Barbier Reaction DIBAL-H_Reduction->Barbier_Reaction Crude Aldehyde 3-C Cross_Metathesis Olefin Cross-Metathesis Barbier_Reaction->Cross_Metathesis anti-diol 1-C Cryptofolione_Intermediate Key Intermediate for This compound Synthesis Cross_Metathesis->Cryptofolione_Intermediate with lactone 2

Caption: Synthetic route to a key intermediate of this compound by Li et al.

Key Experimental Protocols:

  • Crimmins Modified Evans Aldol Reaction: trans-cinnamaldehyde is reacted with compound 7 to yield alcohol 12.[5]

  • DIBAL-H Reduction: The prepared alcohol 12 is subjected to reduction with diisobutylaluminium hydride (DIBAL-H) to produce the aldehyde 3-C.[5]

  • Indium(0)-promoted Barbier Reaction: The crude aldehyde 3-C undergoes a Barbier reaction promoted by indium(0) in a THF/H₂O mixture to afford the anti-diol 1-C with a diastereomeric ratio of 4:1.[5]

  • Olefin Cross-Metathesis: The final key step involves an olefin cross-metathesis reaction of the diol intermediate with a lactone to furnish a known precursor to this compound.[4]

The Katsuki Group's Asymmetric Synthesis

This enantioselective synthesis was instrumental in determining the absolute configuration of this compound.[2][7] The key strategic element is an asymmetric hetero Diels-Alder reaction.

Logical Relationship of Key Steps:

G cluster_key Key Reactions cluster_product Product AHDA Asymmetric Hetero Diels-Alder Reaction Reduction Diastereoselective Reduction AHDA->Reduction Key Intermediate Cyclization Cyclization & Deprotection Reduction->Cyclization This compound This compound Cyclization->this compound

Caption: Key stages in the asymmetric synthesis of this compound by Katsuki et al.

Key Experimental Protocols:

  • Asymmetric Hetero Diels-Alder Reaction: The synthesis utilizes a Cr(salen)-catalyzed asymmetric hetero Diels-Alder reaction as the pivotal step to establish the stereochemistry.[7]

  • Diastereoselective Reduction: Following the Diels-Alder reaction, a diastereoselective reduction is performed to set the stereochemistry of the diol side chain.[7]

  • Comparative Analysis: The synthesized stereoisomers were compared with the natural product using ¹H NMR, ¹³C NMR, CD spectra, and specific rotation to establish the absolute configuration as [6R,10S,12R].[7]

Other Notable Synthetic Approaches

Several other research groups have contributed valuable strategies for the synthesis of this compound. These often involve the synthesis of a common intermediate that is then elaborated to the final product.

  • Prins Cyclization and Cross-Metathesis: One route involves a Prins cyclization of trans-cinnamaldehyde with a chiral homoallylic alcohol to form a key intermediate, which then undergoes a cross-metathesis reaction with a vinyl lactone.[1]

  • Enzymatic Resolution and Ring-Closing Metathesis: Another approach starts from commercially available benzylidene acetone and employs a lipase-mediated resolution of a β-hydroxy ketone intermediate. Key subsequent steps include a DBU-mediated isomerization, Brown allylation, and a ring-closing metathesis (RCM) reaction to form the lactone ring.[1]

General Synthetic Logic:

G cluster_start Starting Materials cluster_key Core Transformations cluster_metathesis Key Coupling cluster_end Final Product SM1 Simple Precursors Stereocontrol Asymmetric Reactions (e.g., Aldol, Allylation, Diels-Alder) SM1->Stereocontrol Chain_Elongation Carbon-Carbon Bond Formation (e.g., Grignard, Barbier) Stereocontrol->Chain_Elongation Metathesis Olefin Metathesis (Cross or Ring-Closing) Chain_Elongation->Metathesis Lactone_Formation Lactonization (e.g., RCM, Cyclization) This compound This compound Lactone_Formation->this compound Metathesis->Lactone_Formation

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound has been approached from multiple angles, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for high enantiopurity, scalability, or the availability of starting materials and reagents. The strategies developed by Li, Katsuki, and others highlight the power of modern synthetic organic chemistry in accessing complex natural products. Future work in this area may focus on developing even more convergent and efficient syntheses, potentially exploring biocatalytic or flow chemistry approaches to improve sustainability and yield. The proposed biosynthesis of this compound also opens avenues for its production through synthetic biology.[8]

References

Validating the Structure of Isolated Cryptofolione using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel natural product is a cornerstone of drug discovery and development. For complex molecules like Cryptofolione, a 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone isolated from Cryptocarya species, a robust validation of its three-dimensional structure is paramount.[1][2] While several analytical techniques contribute to this process, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as the most powerful tool for unambiguously establishing covalent connectivity and relative stereochemistry.

This guide provides a comparative overview of the validation of this compound's structure, focusing on the application of 2D NMR techniques. It will detail the experimental protocols, present illustrative data, and compare the utility of different 2D NMR experiments.

The Central Role of 2D NMR in Structure Elucidation

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation.[3] 2D NMR resolves this by spreading the signals across two frequency dimensions, revealing correlations between nuclei. For a molecule like this compound, the key 2D NMR experiments are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for tracing out proton spin systems within the molecule.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is crucial for assigning the proton and carbon signals of each CHn group.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is the key experiment for connecting different spin systems and establishing the overall carbon skeleton.[4]

Comparative Analysis of Structural Validation Techniques

While 2D NMR is central, a multi-faceted approach provides the most robust structural validation. Here's a comparison with other common techniques:

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed covalent connectivity (atom-to-atom bonding), relative stereochemistry.Non-destructive, provides a complete picture of the carbon skeleton, applicable to a wide range of molecules in solution.[5]Requires relatively pure sample, can be time-consuming for complex molecules, may not definitively establish absolute stereochemistry without additional experiments (e.g., NOESY, ROESY).
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts, provides fragmentation patterns that can give structural clues.Does not provide detailed connectivity or stereochemistry, isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D structure, including absolute stereochemistry.Provides an unambiguous, high-resolution structure.Requires a suitable single crystal, which can be difficult or impossible to obtain for many natural products.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., carbonyls, hydroxyls).Fast and simple, provides a quick overview of functional groups present.Provides limited information on the overall molecular structure.

Illustrative 2D NMR Data for this compound

The following tables represent the expected 2D NMR correlations that would be used to validate the structure of this compound.

Table 1: Key COSY Correlations for this compound
Proton (δH)Correlated Proton(s) (δH)Interpretation
H-3H-4Vicinal coupling in the dihydropyrone ring
H-4H-3, H-5Connectivity within the dihydropyrone ring
H-5H-4, H-6Connectivity within the dihydropyrone ring
H-7H-8Coupling in the alkenyl side chain
H-8H-7, H-9Connectivity in the alkenyl side chain
H-9H-8, H-10Connectivity in the alkenyl side chain
H-10H-9, H-11Connectivity in the alkenyl side chain
H-12H-11, H-13Connectivity in the side chain
Table 2: Key HSQC Correlations for this compound
Proton (δH)Correlated Carbon (δC)Assignment
H-3C-3CH₂ in the dihydropyrone ring
H-4C-4CH in the dihydropyrone ring
H-5C-5CH in the dihydropyrone ring
H-6C-6CH attached to oxygen
H-7C-7CH in the alkenyl chain
H-8C-8CH in the alkenyl chain
H-10C-10CH with attached hydroxyl
H-12C-12CH with attached hydroxyl
H-14 to H-18C-14 to C-18Aromatic CH groups
Table 3: Key HMBC Correlations for this compound
Proton (δH)Correlated Carbon(s) (δC)Interpretation
H-3C-2, C-4, C-5Connectivity around the α,β-unsaturated lactone
H-5C-3, C-4, C-6, C-7Linkage of the side chain to the dihydropyrone ring
H-7C-5, C-6, C-8, C-9Connectivity of the alkenyl chain
H-13C-14, C-18Linkage of the phenyl group to the side chain
H-14C-13, C-15, C-18Connectivity within the phenyl ring

Experimental Protocols

A detailed and standardized experimental protocol is critical for obtaining high-quality, reproducible 2D NMR data.

1. Sample Preparation:

  • Sample Purity: The isolated this compound should be of high purity (>95%), as impurities can complicate spectral analysis. Purity is typically assessed by HPLC and ¹H NMR.

  • Sample Quantity: For a standard 5 mm NMR tube, 5-10 mg of the compound is typically required.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of natural product. The solvent should be of high purity to avoid interfering signals.

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition:

The following parameters are representative for acquiring 2D NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3.4 s

    • Spectral width: 12 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Acquisition time: ~1.1 s

    • Spectral width: 240 ppm

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 8

    • Acquisition time: ~0.2 s

    • Spectral width: 12 ppm in both dimensions

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 16

    • Acquisition time: ~0.2 s

    • Spectral width: 12 ppm (F2), 240 ppm (F1)

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 32

    • Acquisition time: ~0.2 s

    • Spectral width: 12 ppm (F2), 240 ppm (F1)

Visualization of the Validation Process

The logical flow of information from the 2D NMR experiments to the final validated structure can be visualized as follows:

structure_elucidation_workflow cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Data Interpretation node_1H 1H NMR node_fragments Identify Spin Systems & CHn Groups node_1H->node_fragments node_13C 13C NMR node_13C->node_fragments node_cosy COSY node_cosy->node_fragments H-H Correlations node_hsqc HSQC node_hsqc->node_fragments C-H Correlations (1-bond) node_hmbc HMBC node_connect Connect Fragments node_hmbc->node_connect C-H Correlations (long-range) node_fragments->node_connect node_structure Validated Structure of this compound node_connect->node_structure

Workflow for 2D NMR-based structure elucidation.

The key correlations that piece together the this compound structure are visualized below:

cryptofolione_correlations cluster_ring Dihydropyrone Ring cluster_chain Alkenyl Side Chain cluster_phenyl Phenyl Group node_ring_protons H-3, H-4, H-5 node_chain_protons H-7 to H-13 node_phenyl_protons H-14 to H-18 node_cosy COSY node_cosy->node_ring_protons Connects ring protons node_cosy->node_chain_protons Connects chain protons node_hmbc HMBC node_hmbc->node_ring_protons Links side chain to ring (H-5 to C-7) node_hmbc->node_chain_protons Links phenyl to chain (H-13 to C-14) node_hmbc->node_phenyl_protons Confirms phenyl structure

Key 2D NMR correlations for this compound.

References

Comparative Analysis of Antifungal Properties of Cryptofolione and Related Compounds from Cryptocarya Species

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Current, Albeit Limited, Evidence

Cryptofolione, a styrylpyrone isolated from various Cryptocarya species, has garnered interest for its potential bioactive properties. While research into its antiparasitic effects is documented, a comprehensive understanding of its antifungal capabilities remains nascent. Direct comparative studies on the antifungal potency of this compound isolated from different Cryptocarya species are currently unavailable in the scientific literature. However, by examining the antifungal activity of crude extracts from various Cryptocarya species, we can infer the potential antifungal promise of their constituent compounds, including this compound.

This guide provides a comparative overview of the antifungal activity of extracts from different Cryptocarya species against pathogenic fungi, with a focus on Candida albicans. Due to the absence of data on purified this compound, this analysis relies on the antifungal efficacy of the extracts as a proxy. It is important to note that the observed antifungal activity is likely the result of a synergistic interplay of various phytochemicals within the extracts, including but not limited to styrylpyrones like this compound.

Comparative Antifungal Activity of Cryptocarya Species Extracts

A study investigating the antifungal properties of extracts from the leaves and fruits of three Cryptocarya species—C. moschata, C. mandioccana, and C. saligna—provides the most direct comparative data currently available. The minimum inhibitory concentration (MIC) of these extracts against Candida albicans was determined, offering a quantitative measure of their antifungal potency.

Cryptocarya SpeciesPlant PartMIC against C. albicans (g/mL)
Cryptocarya moschataLeaves0.003[1]
Fruits0.003[1]
Cryptocarya mandioccanaLeaves0.003[1]
Fruits0.003[1]
Cryptocarya salignaLeaves> 0.015[1]
Fruits> 0.015[1]
C. moschata, C. mandioccana, C. salignaBark/Trunk> 0.015[1]

The extracts from the leaves and fruits of both C. moschata and C. mandioccana demonstrated identical and significant antifungal activity against C. albicans, with a MIC value of 0.003 g/mL.[1] In contrast, the extracts from C. saligna and the bark or trunk of all three species did not show any significant antifungal activity at the tested concentrations.[1] These findings suggest that the leaves and fruits of C. moschata and C. mandioccana are promising sources of antifungal compounds. The presence of styrylpyrones in C. moschata has been documented and is correlated with its antifungal activity.[1][2]

Experimental Protocols

The following section details the methodologies for determining the antifungal activity of the Cryptocarya extracts. This includes the specific protocol used in the comparative study and a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Methodology for Cryptocarya Extract Antifungal Susceptibility Testing

This protocol was adapted from the study evaluating the antifungal efficacy of various Cryptocarya species extracts against Candida albicans.[1]

1. Preparation of Fungal Inoculum:

  • Candida albicans strains are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar.

  • A suspension of the microorganism is prepared in a sterile saline solution.

  • The suspension is standardized to a specific cell density, typically corresponding to a 0.5 McFarland standard.

2. Preparation of Plant Extracts:

  • Crude extracts from the leaves, fruits, and bark/trunk of the Cryptocarya species are obtained through solvent extraction.

  • The dried extracts are weighed and dissolved in a suitable solvent (e.g., ethanol) and then diluted with a buffered saline solution to achieve a range of concentrations.[1]

3. Broth Microdilution Assay:

  • The assay is performed in a 96-well microtiter plate.

  • A 10 μL aliquot of the standardized fungal suspension is added to each well.[1]

  • 200 μL of the various dilutions of each plant extract are then added to the wells in triplicate.[1]

  • The plates are incubated at 37°C for 24 hours.[1]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the extract that causes a complete inhibition of visible fungal growth.[1]

Generalized CLSI Broth Microdilution Method

For a standardized approach to antifungal susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) provides reference methods, such as the M27 document for yeasts.[3]

CLSI_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare Serial Dilutions of Antifungal Agent start->prep_drug inoculate_plate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate_plate dispense_drug Dispense Drug Dilutions into 96-Well Plate prep_drug->dispense_drug dispense_drug->inoculate_plate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate_plate->incubate read_plate Read Plate Visually or Spectrophotometrically incubate->read_plate determine_mic Determine MIC (Lowest Concentration with Significant Inhibition) read_plate->determine_mic end End determine_mic->end Antifungal_Mechanism_Styrylpyrones cluster_cell Fungal Cell styrylpyrone Styrylpyrone (e.g., this compound) membrane Cell Membrane styrylpyrone->membrane Crosses Membrane mitochondrion Mitochondrion styrylpyrone->mitochondrion Targets Mitochondria cytoplasm Cytoplasm membrane->cytoplasm ros Increased Reactive Oxygen Species (ROS) mitochondrion->ros Induces Oxidative Stress apoptosis Apoptosis ros->apoptosis Triggers

References

Safety Operating Guide

Proper Disposal of Cryptofolione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cryptofolione, a naturally derived compound with noted cytotoxic properties. Due to its biological activity, this compound requires careful management as a hazardous waste to mitigate risks to personnel and the environment.

Immediate Safety and Logistical Information

This compound is a pyranone derivative that has demonstrated moderate cytotoxicity. In the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound as a cytotoxic agent. All personnel handling this compound should be trained in the procedures for managing cytotoxic and hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

Waste Segregation and Containerization

Proper segregation of waste is crucial to ensure safe disposal and compliance with regulations. All waste contaminated with this compound must be treated as cytotoxic hazardous waste.

Waste TypeContainer TypeLabeling Requirements
Solid Waste Puncture-resistant, leak-proof container with a lid."Cytotoxic Waste," "Hazardous Waste," Chemical Name
(e.g., contaminated gloves,(Often purple or marked with a cytotoxic symbol)
weigh boats, pipette tips)
Liquid Waste Leak-proof, shatter-resistant container with a"Cytotoxic Liquid Waste," "Hazardous Waste," Chemical
(e.g., solutions containingsecure screw-top cap.Name and Concentration
This compound)
Sharps Waste Puncture-proof sharps container."Cytotoxic Sharps," "Hazardous Waste"
(e.g., needles, contaminated
glass)

Disposal Procedures

Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain. The recommended disposal method for cytotoxic waste is incineration by a licensed hazardous waste management company.

Step-by-Step Disposal Protocol:
  • Waste Collection: At the point of generation, immediately place all materials contaminated with this compound into the appropriate, labeled waste container.

  • Container Sealing: Once the waste container is three-quarters full, securely seal it. Do not overfill containers.

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

Experimental Protocol: Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed:

  • Preparation: Ensure all necessary PPE is worn. Prepare a decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a rinse with 70% ethanol or as recommended by your institution's safety protocols).

  • Containment: For spills, cover the area with absorbent material, working from the outside in.

  • Application of Decontaminant: Apply the decontamination solution to the contaminated area or equipment and allow for the appropriate contact time (typically 10-15 minutes for a bleach solution).

  • Cleaning: Wipe the area clean with fresh absorbent material.

  • Rinsing: Rinse the surface with 70% ethanol or distilled water to remove any residual decontaminant.

  • Disposal of Cleaning Materials: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as cytotoxic solid waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory setting.

Cryptofolione_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_containment Waste Containment cluster_storage_disposal Storage & Final Disposal start This compound Used in Experiment waste_generated Waste Contaminated with this compound is Generated start->waste_generated identify_waste Identify Waste Type waste_generated->identify_waste solid_waste Solid Waste (Gloves, Tubes, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) identify_waste->sharps_waste Sharps solid_container Place in Labeled, Leak-Proof Purple Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Purple Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled, Puncture-Proof Cytotoxic Sharps Container sharps_waste->sharps_container store_waste Store Sealed Containers in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Hazardous Waste Contractor store_waste->ehs_pickup incineration Disposal via Incineration ehs_pickup->incineration

Essential Safety and Logistical Information for Handling Cryptofolione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of Cryptofolione. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular FormulaC19H22O4PubChem[1]
Molecular Weight314.4 g/mol PubChem[1]
XLogP32.7PubChem[1]
Exact Mass314.15180918 DaPubChem[1]

Hazard Assessment and Safety Recommendations

This compound has demonstrated moderate cytotoxicity in research settings[2][3]. Due to its biological activity and the lack of extensive toxicity data, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

General Precautions:

  • Work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the generation of dust or aerosols.

  • Implement strict access control to the designated handling area.

  • All personnel must be trained on the potential hazards and safe handling procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with nitrile gloves.Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon known or suspected contact with the substance. Regularly inspect gloves for tears or punctures.[4][5]
Body Disposable, solid-front protective gown with long sleeves and elastic cuffs.The gown should be made of a low-permeability fabric. Cuffs of the gown should be tucked into the inner pair of gloves.[4]
Eyes/Face Safety goggles and a face shield.Safety goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4][6]
Respiratory N95 respirator or higher.A fit-tested N95 respirator is required when handling the solid compound outside of a certified chemical fume hood. For procedures with a high likelihood of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[4]
Feet Closed-toe shoes and disposable shoe covers.Leather and other porous materials are not suitable. Shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan for Handling this compound

The following step-by-step protocol must be followed for all procedures involving this compound.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Assemble All Necessary Equipment and Reagents prep_area->prep_materials weigh Weigh this compound in Fume Hood dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Surfaces and Equipment dispose_waste Dispose of Waste in Designated Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated work area within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (e.g., balances, glassware, spatulas) and reagents to minimize movement in and out of the handling area.

  • Handling:

    • Carefully weigh the required amount of solid this compound.

    • If dissolution is required, add the solvent slowly to the solid to avoid splashing.

    • Perform all experimental manipulations within the fume hood.

  • Cleanup:

    • Following the experiment, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Collect all contaminated disposable materials in a designated hazardous waste container.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, shoe covers, absorbent paper, and other disposable items must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures: Chemical Spill

In the event of a this compound spill, immediate and decisive action is required to contain the spill and protect personnel.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Office evacuate->alert secure Secure the Area (Restrict Access) alert->secure ppe Don Appropriate Spill Response PPE secure->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (If Applicable) contain->neutralize cleanup Clean Up Spill with Appropriate Kit neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: A logical workflow for responding to a chemical spill of this compound.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Secure: Restrict access to the spill area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained to handle.

  • Clean-up (for minor spills by trained personnel only):

    • Don appropriate PPE, including a respirator.

    • Cover the spill with an absorbent material, working from the outside in.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and cleaning agent.

  • Report: Complete a spill report form as required by your institution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.